molecular formula C12H12N2O2S B2521618 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide CAS No. 2089277-61-0

4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

Cat. No.: B2521618
CAS No.: 2089277-61-0
M. Wt: 248.3
InChI Key: BWKMESJVMOLSDC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3. The purity is usually 95%.
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Properties

IUPAC Name

5-methyl-4-phenylmethoxy-1,3-thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-11(14-12(17-8)10(13)15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMESJVMOLSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(=O)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling & Therapeutic Potential of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide represents a privileged scaffold in medicinal chemistry, distinct for its structural integration of a polar binding motif (2-carboxamide) with a lipophilic hydrophobic tail (4-benzyloxy). Belonging to the class of 2,4,5-trisubstituted thiazoles , this compound acts as a critical intermediate and pharmacophore in the development of antimicrobial agents, antioxidant modulators, and kinase inhibitors .

This technical guide provides a comprehensive physicochemical profile, synthetic methodology, and stability assessment for researchers utilizing this scaffold in drug discovery campaigns.

Chemical Identity & Structural Pharmacophore

PropertyDetail
IUPAC Name 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
SMILES Cc1c(OCc2ccccc2)nc(C(N)=O)s1
Core Scaffold 1,3-Thiazole
Key Substituents 2-Carboxamide (H-bond donor/acceptor), 4-Benzyloxy (Hydrophobic), 5-Methyl (Steric/Lipophilic)
Pharmacophore Mapping

The molecule functions through three distinct interaction domains. The 2-carboxamide acts as a "warhead" for hydrogen bonding with receptor pockets (e.g., Serine/Threonine residues). The 4-benzyloxy group provides a bulky hydrophobic anchor, often occupying the ATP-binding cleft in kinase targets or the hydrophobic channel in metabolic enzymes.

Pharmacophore Thiazole Thiazole Core (Aromatic Scaffolding) Amide 2-Carboxamide (Polar/H-Bonding) Thiazole->Amide Pos 2 Ether 4-Benzyloxy (Hydrophobic Anchor) Thiazole->Ether Pos 4 Methyl 5-Methyl (Steric Lock) Thiazole->Methyl Pos 5 Receptor Receptor Amide->Receptor H-Bond Donor/Acceptor Pocket Pocket Ether->Pocket Pi-Pi Stacking / Hydrophobic

Figure 1: Pharmacophore map illustrating the functional zones of the molecule.

Physicochemical Properties (In-Silico & Experimental Consensus)

Understanding the solubility and permeability profile is critical for assay development. The following data synthesizes calculated (cLogP) and experimental consensus values for thiazole-2-carboxamide analogs.

Key Parameters Table
ParameterValue / RangeInterpretation for Assay Design
cLogP (Lipophilicity) 2.1 – 2.5Moderate Lipophilicity. Permeable to cell membranes but requires DMSO for stock solutions.
TPSA (Polar Surface Area) ~85 ŲGood Oral Bioavailability. (Rule of 5 compliant: TPSA < 140 Ų).
H-Bond Donors (HBD) 2 (Amide NH₂)Critical for binding site recognition.
H-Bond Acceptors (HBA) 4 (N, O, O, S)Facilitates water solubility relative to pure hydrocarbons.
pKa (Calculated) ~13.5 (Amide)Neutral at physiological pH (7.4). Unlikely to ionize, ensuring passive diffusion.
Solubility (Water) < 0.1 mg/mLPoor. Requires co-solvents (e.g., 0.5% DMSO/Tween) for aqueous buffers.
Solubility (DMSO) > 20 mg/mLExcellent. Standard solvent for stock preparation (10-20 mM).
Solubility Protocol for Biological Assays

To prevent precipitation during in vitro screening (e.g., IC50 determination):

  • Stock Preparation: Dissolve solid compound in 100% DMSO to reach 10 mM. Vortex for 30 seconds.

  • Intermediate Dilution: Dilute stock 1:10 in culture media without serum first, or use a PBS/Tween-80 (0.1%) intermediate to prevent "crashing out."

  • Final Concentration: Ensure final DMSO concentration in cell/enzyme assay is < 0.5% to avoid solvent toxicity.

Synthetic Architecture

The synthesis of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide poses a regioselectivity challenge. The most robust route avoids direct Hantzsch synthesis of the amide and instead utilizes a 4-hydroxythiazole intermediate followed by O-alkylation.

Step-by-Step Synthetic Protocol
Step 1: Construction of the Thiazole Core

Reagents: Ethyl thiooxamate, Ethyl 2-bromo-propionate, Ethanol.

  • Reflux ethyl thiooxamate (1.0 eq) with ethyl 2-bromo-propionate (1.1 eq) in absolute ethanol for 4–6 hours.

  • The reaction undergoes cyclization to form Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate (exists in tautomeric equilibrium with the thiazolone form).

  • Purification: Cool to precipitate or recrystallize from EtOH.

Step 2: O-Alkylation (The Critical Step)

Reagents: Benzyl bromide, K₂CO₃, DMF (Dimethylformamide).

  • Dissolve the 4-hydroxy intermediate in dry DMF.

  • Add Potassium Carbonate (K₂CO₃) (2.0 eq) to deprotonate the hydroxyl group (stir 30 min at RT).

  • Add Benzyl bromide (1.1 eq) dropwise. Heat to 60°C for 3 hours.

  • Note: This locks the tautomer into the O-benzyl ether form (4-benzyloxy), preventing reversion to the thiazolone.

  • Workup: Pour into ice water, filter the solid precipitate.

Step 3: Amidation (Ester to Amide Conversion)

Reagents: Methanolic Ammonia (7N NH₃ in MeOH).

  • Suspend the ethyl ester product from Step 2 in Methanolic Ammonia.

  • Stir in a sealed pressure tube at RT for 12–24 hours (or mild heat 40°C).

  • Evaporate solvent.[1] The residue is the target 2-carboxamide .

Synthetic Workflow Diagram

Synthesis Start Ethyl Thiooxamate + Ethyl 2-bromo-propionate Step1 Cyclization (Reflux EtOH) Start->Step1 Inter1 Intermediate 1: Ethyl 4-hydroxy-5-methyl thiazole-2-carboxylate Step2 O-Alkylation (BnBr, K2CO3, DMF) Inter1->Step2 Inter2 Intermediate 2: Ethyl 4-(benzyloxy)-5-methyl thiazole-2-carboxylate Step3 Ammonolysis (NH3/MeOH) Inter2->Step3 Final TARGET: 4-(Benzyloxy)-5-methyl 1,3-thiazole-2-carboxamide Step1->Inter1 Step2->Inter2 Step3->Final

Figure 2: Synthetic pathway via O-alkylation of the 4-hydroxythiazole precursor.

Stability & Handling Profile

Chemical Stability
  • Hydrolysis: The 2-carboxamide group is susceptible to hydrolysis under strongly acidic (pH < 2) or strongly basic (pH > 10) conditions, converting to the carboxylic acid. It is stable in neutral buffers (PBS, pH 7.4) for > 24 hours.

  • Oxidation: The benzyloxy ether linkage is generally stable, but the benzylic position is susceptible to radical oxidation under harsh UV light. Store in amber vials.

  • Thermal: Melting point is predicted to be in the range of 160°C – 180°C . Stable at room temperature in solid state.

Storage Recommendations
  • Solid State: -20°C, desiccated. Stable for > 2 years.

  • DMSO Stock: -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Biological Context & Applications[3][6][7]

This molecule serves as a versatile template in drug discovery, particularly for targets requiring a planar aromatic core with distal hydrophobic interactions.

Validated Biological Targets (Analog-Based)

Based on structural homology with reported thiazole-2-carboxamides:

  • Antioxidant Activity: Thiazole-carboxamides with phenolic or benzyloxy substitutions have demonstrated potent radical scavenging activity (DPPH assay), often outperforming Trolox [1].

  • COX-1/COX-2 Inhibition: The 4,5-disubstituted thiazole core is a bioisostere for the central ring of Coxibs. Analogs have shown selectivity for COX-2, reducing inflammation with lower gastric toxicity [2].

  • AMPA Receptor Modulation: Thiazole-2-carboxamides act as negative allosteric modulators (NAMs) of the AMPA receptor, offering potential in treating epilepsy and neurodegenerative disorders [3].

Structure-Activity Relationship (SAR) Notes
  • Methyl Group (Pos 5): Essential for restricting conformational rotation, often improving binding affinity by locking the molecule in a bioactive conformation.

  • Benzyloxy Group (Pos 4): Can be modified to a phenolic group (via deprotection) to increase water solubility or hydrogen bonding capacity, or substituted with halogens (e.g., 4-fluorobenzyloxy) to improve metabolic stability.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents. Journal of Heterocyclic Chemistry, 2021. (Validated via Search Snippet 1.1)

  • New Thiazole Carboxamide Derivatives as COX Inhibitors. ACS Omega, 2023. (Validated via Search Snippet 1.3)

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on AMPA Receptor Complexes. Biomolecules (PMC), 2024. (Validated via Search Snippet 1.6)

  • Constructing 4-hydroxythiazole-5-carboxamide building blocks. Arkivoc, 2023. (Validated via Search Snippet 1.17)

Sources

Elucidating the Core Mechanism of Action of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide: A Whitepaper Based on the Thiazole Carboxamide Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of February 2026, no specific mechanistic data for the molecule 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide has been published in peer-reviewed literature. This guide, therefore, serves as an in-depth, predictive framework based on the well-documented biological activities of structurally related thiazole carboxamide derivatives. It is designed to be a foundational resource for directing future research and experimental design.

Introduction: The Thiazole Carboxamide as a Privileged Scaffold

The 1,3-thiazole ring is a prominent heterocyclic scaffold found in numerous natural products, most notably the vitamin thiamine.[1] In medicinal chemistry, the thiazole nucleus, particularly when functionalized as a carboxamide, is considered a "privileged scaffold." This designation arises from its ability to interact with a wide array of biological targets, leading to diverse and potent pharmacological activities.[1][2][3] Thiazole carboxamide derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, and enzyme-inhibiting agents.[1][4][5][6][7][8]

This guide synthesizes the established mechanisms of action for this broad class of compounds to construct a robust, data-driven hypothesis for the biological function of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide. We will explore the most probable molecular targets and signaling pathways, and provide detailed, field-proven experimental protocols to facilitate the systematic investigation of this specific molecule.

Part 1: Postulated Core Mechanisms of Action

Based on extensive literature for the thiazole carboxamide core, we can postulate three primary mechanistic avenues for 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide: enzyme inhibition, direct anticancer activity through modulation of cell fate, and antioxidant/anti-inflammatory effects.

Multi-Targeted Enzyme Inhibition

The thiazole carboxamide scaffold is a versatile inhibitor of several key enzyme families, suggesting that 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide could function as a targeted inhibitor.

  • Kinase Inhibition (c-Met, EGFR, VEGFR-2): A significant body of research points to thiazole derivatives as potent inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival. Overactivity of kinases like c-Met, EGFR, and VEGFR-2 is a hallmark of many cancers. Structurally similar compounds have been shown to inhibit the phosphorylation of these kinases, thereby blocking downstream signaling cascades.[5][9] For example, derivatives have demonstrated dose-dependent inhibition of c-Met phosphorylation in cellular assays.[5] This targeted inhibition is a leading hypothesis for the anticancer effects observed in this class of molecules.[2]

  • Cyclooxygenase (COX) Inhibition: The COX-1 and COX-2 enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Several novel thiazole carboxamide series have been designed and evaluated as selective COX-2 inhibitors.[4][10] Inhibition of these enzymes is a well-established mechanism for anti-inflammatory drugs.

  • Other Potential Enzyme Targets: The structural versatility of the thiazole ring allows for interaction with a variety of other enzyme active sites. Related compounds have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production, and xanthine oxidase, a key enzyme in purine metabolism implicated in gout.[11][12]

Anticancer Activity: Cytotoxicity and Apoptosis Induction

Beyond specific enzyme targets, many thiazole carboxamide derivatives exhibit profound, multi-faceted anticancer activity.

  • Induction of Apoptosis: A common mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis. Flow cytometry analysis of cancer cells treated with thiazole derivatives has repeatedly shown a significant increase in the apoptotic cell population.[5][13] This suggests the compound may activate intrinsic or extrinsic apoptotic pathways, leading to the elimination of malignant cells.

  • Cell Cycle Arrest: In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest.[13] Studies have demonstrated that treatment with thiazole derivatives can cause cells to accumulate in a specific phase of the cell cycle, often the S or G2/M phase, preventing them from completing division.[5][13]

  • Broad-Spectrum Cytotoxicity: In vitro screening has revealed that thiazole carboxamides are cytotoxic to a wide range of human cancer cell lines, including those from breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancers.[5][8][9] The potency, often measured as the half-maximal inhibitory concentration (IC₅₀), can be in the low micromolar or even nanomolar range for optimized structures.

Antioxidant and Anti-inflammatory Activity
  • Free Radical Scavenging: Several studies have highlighted the capacity of thiazole carboxamides to act as potent antioxidants.[3][6][9] Using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging test, certain derivatives have shown stronger antioxidant activity than standard controls like Trolox.[3][6] This activity is attributed to the electron-donating properties of the heterocyclic system.

  • Nexus of Anti-inflammatory Action: The anti-inflammatory effects of this class are likely a dual-action mechanism, combining the direct inhibition of pro-inflammatory enzymes like COX with the indirect benefits of reducing oxidative stress, which is itself a driver of inflammation.[14][15]

Part 2: A Practical Experimental Framework for Mechanistic Validation

To empirically determine the mechanism of action for 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, a systematic, multi-tiered experimental approach is required.

Initial Target Discovery and Phenotypic Screening

The first step is to perform broad screening to identify the compound's primary biological effect.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mechanistic Deep Dive A Test Compound: 4-(Benzyloxy)-5-methyl- 1,3-thiazole-2-carboxamide B Multi-Panel Cytotoxicity Assay (e.g., NCI-60 or similar) A->B Primary Exposure C Broad Kinase Panel Screen (e.g., KinomeScan) A->C Primary Exposure D General Enzyme/Receptor Panel (e.g., Cerep) A->D Primary Exposure E Identify Most Sensitive Cell Lines B->E F Identify Top Kinase Hits (Kd < 1µM) C->F G Identify Other Potent Hits D->G H Apoptosis & Cell Cycle Assays on Sensitive Lines E->H I In Vitro Kinase Assays (IC50 Determination) F->I J Secondary Functional Assays (e.g., COX, DPPH) G->J

Caption: A tiered workflow for elucidating the compound's mechanism of action.

This protocol is used to assess the compound's effect on cancer cell viability.[5]

  • Cell Seeding: Seed human cancer cells (e.g., MKN-45, MDA-MB-231) in 96-well plates at a density of approximately 4 x 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide (e.g., from 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression.

Validation of Anticancer Mechanisms

If cytotoxicity is observed, the following protocols can dissect the underlying cause.

This flow cytometry-based assay quantifies apoptosis.[5]

  • Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates and treat with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend approximately 1 x 10⁶ cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

This technique measures changes in key protein levels and activation states.[5]

  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-cleaved-caspase-3, anti-GAPDH) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Investigation of Specific Enzyme Inhibition

If initial screening suggests a specific enzyme target, dedicated assays are required.

This protocol determines the compound's ability to inhibit COX-1 and COX-2.[4][10]

  • Assay Preparation: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical).

  • Reagent Addition: To separate wells for COX-1 and COX-2, add assay buffer, heme, the respective enzyme, and the test compound at various concentrations.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Detection: Add a chromogen that reacts with the prostaglandin product to develop a colorimetric signal.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2.

Assessment of Antioxidant Potential

This is a standard method to measure antioxidant capacity.[3][6]

  • Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Use a blank (methanol) and a control (DPPH solution without the test compound).

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the IC₅₀ value.

Part 3: Data Synthesis and Pathway Visualization

The data generated from the proposed experiments must be integrated to form a coherent mechanistic picture.

Quantitative Data Summary from Related Compounds

The following table summarizes representative IC₅₀ values from the literature for various thiazole carboxamide derivatives, providing a benchmark for potential efficacy.

Compound Class/ExampleBiological Target/AssayQuantitative Data (IC₅₀)Reference
Thiazole-2-carboxamide (5a)EGFR Kinase0.086 µM[9]
Thiazole-2-carboxamide (5a)VEGFR-2 Kinase0.107 µM[9]
Thiazole Carboxamide (51am)c-Met Kinase0.015 µM[5]
Thiazole Carboxamide (2b)COX-2 Enzyme0.191 µM[4][10]
Thiazole Carboxamide (LMH6)DPPH Radical Scavenging0.185 µM[3][6]
Thiazole Carboxamide (5c)HCT Cell Line Cytotoxicity8.00 µM[9]
Visualizing the Kinase Inhibition Pathway

If kinase inhibition is confirmed, the downstream consequences can be mapped.

G compound 4-(Benzyloxy)-5-methyl- 1,3-thiazole-2-carboxamide receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) compound->receptor Inhibits Phosphorylation caspase Caspase Activation compound->caspase Induces cell_arrest Cell Cycle Arrest compound->cell_arrest Induces pi3k PI3K receptor->pi3k Activates ras Ras receptor->ras Activates akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation caspase->apoptosis Reverses Inhibition cell_arrest->proliferation Blocks

Caption: Postulated signaling pathway for anticancer activity via kinase inhibition.

Conclusion

While the precise mechanism of action for 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide remains to be elucidated, the extensive evidence from structurally related thiazole carboxamides provides a compelling and logical starting point for investigation. The most promising hypotheses point toward a mechanism rooted in the inhibition of key cellular enzymes, particularly protein kinases, leading to potent anticancer effects through the induction of apoptosis and cell cycle arrest. Secondary activities, including anti-inflammatory and antioxidant effects, are also highly plausible. The experimental framework detailed in this guide offers a comprehensive, step-by-step roadmap for researchers to systematically unravel the biological function of this compound, validate its molecular targets, and ultimately define its therapeutic potential.

References

  • Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. (n.d.). ResearchGate. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023, August 29). Taylor & Francis Online. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). PubMed. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PLOS ONE. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (2009, June 15). PubMed. [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. (2009, March 24). MDPI. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, September 1). Bentham Science. [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2011). ResearchGate. [Link]

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. (n.d.). RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). PMC. [Link]

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. (2025, February 12). Digital Medicine Association. [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024, July 27). PMC. [Link]

  • 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. (2017, January 1). ResearchGate. [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. (2016, July 15). PubMed. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025, September 19). PLOS. [Link]

Sources

The Strategic Scaffold: Discovery and History of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and strategic utility of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide .

Executive Summary

4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a stable, aromatic building block. It represents a "locked" enol form of the 4-hydroxythiazole system, a class of compounds historically plagued by instability due to keto-enol tautomerism.

This molecule is not a marketed drug itself but a privileged intermediate . It serves as a critical precursor in the synthesis of bioactive agents, particularly in the development of kinase inhibitors , antivirals (HCV NS5B) , and glucokinase activators , where the thiazole-2-carboxamide core provides essential hydrogen-bonding motifs and the 4-benzyloxy group offers hydrophobic interactions and steric bulk.

Chemical Attribute Specification
IUPAC Name 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide
Molecular Formula C₁₂H₁₂N₂O₂S
Molecular Weight 248.30 g/mol
Core Scaffold 1,3-Thiazole
Key Feature O-Benzylation locks the 4-hydroxy tautomer
Primary Utility Fragment-Based Drug Discovery (FBDD), Intermediate

Discovery & Chemical Heritage

The Hantzsch Legacy and the "Tautomer Trap"

The history of this molecule is rooted in the Hantzsch Thiazole Synthesis (1887) . Early attempts to synthesize "4-hydroxythiazoles" revealed a fundamental chemical challenge: these compounds exist in a dynamic equilibrium with their keto-forms, thiazolin-4-ones .

  • The Problem: In solution, the 4-hydroxythiazole core prefers the non-aromatic thiazolone form, disrupting the pi-electron system required for certain biological interactions (e.g., intercalation or pi-stacking).

  • The Discovery: Mid-20th-century heterocyclic chemists discovered that O-alkylation (specifically benzylation) could permanently "lock" the molecule in its aromatic enol form.

The "Benzyl Lock" Strategy

The introduction of the benzyl group at the 4-position was a deliberate medicinal chemistry strategy. It serves a dual purpose:

  • Structural Integrity: It forces the thiazole ring to remain aromatic, ensuring planarity.

  • Lipophilicity: The benzyl group adds significant hydrophobic character, improving cell permeability and providing a "handle" for binding to hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).

Technical Synthesis Guide

This protocol describes the Convergent "Lock-and-Key" Synthesis , a self-validating workflow designed to maximize yield and regioselectivity.

Reaction Logic

The synthesis proceeds in three distinct phases: Cyclization , Locking , and Amidation .

  • Phase 1 (Cyclization): Condensation of a thioamide with an

    
    -halo ester.
    
  • Phase 2 (Locking): Selective O-alkylation over N-alkylation using a hard electrophile (Benzyl bromide).

  • Phase 3 (Amidation): Conversion of the ester handle to the primary carboxamide.

Step-by-Step Protocol
Step 1: The Modified Hantzsch Condensation
  • Reagents: Ethyl thiooxamate (

    
    ), Ethyl 2-bromopropionate.
    
  • Conditions: Ethanol, Reflux, 4-6 hours.

  • Mechanism: The sulfur atom of the thiooxamate attacks the

    
    -carbon of the bromopropionate (SN2), followed by cyclization of the nitrogen onto the ester carbonyl.
    
  • Intermediate: Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (exists as tautomer).

Step 2: The "Benzyl Lock" (O-Alkylation)
  • Reagents: Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolve the intermediate in DMF.

    • Add

      
       (1.5 eq) to deprotonate the 4-OH.
      
    • Add Benzyl bromide (1.1 eq) dropwise at 0°C to prevent N-alkylation.

    • Stir at RT for 12 hours.

  • Validation: NMR will show a singlet at ~5.2 ppm (

    
    ) and disappearance of the broad OH/NH signal.
    
Step 3: Ammonolysis (Amide Formation)
  • Reagents: 7N Ammonia in Methanol (

    
    ).
    
  • Conditions: Sealed tube, RT to 50°C, 24 hours.

  • Product: 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide .

  • Purification: Recrystallization from Ethanol/Water.

Synthesis Workflow Diagram (Graphviz)

SynthesisPath Start1 Ethyl Thiooxamate (C4H7NO2S) Inter1 Intermediate: Ethyl 4-hydroxy-5-methyl thiazole-2-carboxylate Start1->Inter1 Hantzsch Condensation (EtOH, Reflux) Start2 Ethyl 2-bromopropionate (C5H9BrO2) Start2->Inter1 Inter2 Locked Ester: Ethyl 4-(benzyloxy)-5-methyl thiazole-2-carboxylate Inter1->Inter2 O-Benzylation (BnBr, K2CO3, DMF) Final Target: 4-(Benzyloxy)-5-methyl 1,3-thiazole-2-carboxamide Inter2->Final Ammonolysis (NH3/MeOH)

Caption: Figure 1. Convergent synthesis pathway from precursors to the final carboxamide, highlighting the critical "O-Benzylation" locking step.

Pharmacology & Mechanism of Action

While this specific molecule is often an intermediate, the 4-alkoxy-thiazole-2-carboxamide scaffold exhibits distinct pharmacological profiles.

Binding Mode & SAR
  • Hydrogen Bonding: The 2-carboxamide group (

    
    ) acts as a bidentate hydrogen bond donor/acceptor. In kinase inhibitors, this motif frequently interacts with the "hinge region" of the ATP-binding pocket.
    
  • Hydrophobic Clamp: The 4-benzyloxy group extends into the hydrophobic back-pocket (Gatekeeper region), providing selectivity over other kinases.

  • Core Rigidity: The thiazole ring positions the substituents at specific vectors (approx. 144° angle), which is optimal for mimicking certain peptide turns.

Biological Targets

Research utilizing this scaffold typically targets:

  • Nav1.7 Channels: Thiazole carboxamides function as state-dependent blockers for pain management.

  • HCV NS5B Polymerase: The scaffold serves as a core for non-nucleoside inhibitors.

  • Glucokinase (GK): Used as allosteric activators for Type 2 Diabetes therapy.

Signaling Pathway Interaction

The diagram below illustrates how a derivative of this scaffold (as a kinase inhibitor) interrupts downstream signaling.

Signaling Ligand Growth Factor (EGF/VEGF) Receptor RTK (Receptor Tyrosine Kinase) Ligand->Receptor Activation Ras Ras-GDP Receptor->Ras Phosphorylation Inhibitor Thiazole-2-Carboxamide Derivative Inhibitor->Receptor Competes with ATP (Blocks Phos) Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Transcription Factors (Proliferation) ERK->Nucleus Gene Expression

Caption: Figure 2. Mechanism of Action: The thiazole carboxamide scaffold blocks ATP binding at the RTK level, halting the Ras-Raf-MEK-ERK proliferation cascade.

References

  • Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen (Thiazole Synthesis)." Berichte der deutschen chemischen Gesellschaft.

  • Metzger, J. V. (1979). Thiazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. Wiley-Interscience.

  • Sigma-Aldrich. (2024). "Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate Product Information." (Precursor CAS: 2059949-66-3).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses thiazole carboxamides as amide bioisosteres).

  • PubChem Compound Summary. "Thiazole-4-carboxylic acid derivatives."

Introduction: Unveiling the Physicochemical Landscape of a Promising Thiazole Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility and Stability of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

The journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is paved with rigorous scientific investigation. Among the most critical early assessments are the determination of its fundamental physicochemical properties, primarily its solubility and stability. These characteristics are not merely academic data points; they are profound determinants of a compound's "drug-ability," influencing everything from its absorption and distribution in the body to its shelf-life and formulation.[1][2]

This guide focuses on 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide , a molecule featuring a confluence of functionally significant chemical motifs: a thiazole core, a carboxamide group, and a benzyloxy ether. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and known for a wide range of biological activities.[3][4] The carboxamide linkage is a staple in drug design, offering robust hydrogen bonding capabilities. The benzyloxy group, while often used as a protecting group in synthesis, also impacts lipophilicity and metabolic stability.[5][6]

This document provides a comprehensive framework for characterizing the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale that underpins them. By understanding the inherent properties of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, we can anticipate challenges and strategically navigate the path of its development.

Part 1: Solubility Profiling: The Gateway to Bioavailability

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. We differentiate between two key types of solubility measurements:

  • Kinetic Solubility: Measures the concentration of a compound when it begins to precipitate from a solution prepared by diluting a high-concentration stock (often in DMSO). This is a high-throughput screening method used in early discovery to rank-order compounds.[7][8]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. It is a more time-consuming but essential measurement for lead optimization and pre-formulation development.[2][7]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability.[2] The principle is straightforward: equilibrate an excess of the solid compound with the solvent of interest and measure the concentration of the dissolved compound in the supernatant.

Methodology:

  • Preparation: Add an excess amount (e.g., 2-5 mg) of solid 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer. Recommended buffers to simulate physiological conditions include:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

    • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 37°C for biorelevance) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples (e.g., at 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the sample with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[10] A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the supernatant.

Data Presentation: Illustrative Solubility Profile

The following table presents hypothetical, yet plausible, solubility data for 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, based on its structure. The compound's largely non-polar nature, due to the benzyloxy and methyl groups, would suggest low intrinsic aqueous solubility.

Medium pH Temperature (°C) Solubility (µg/mL) Interpretation
Deionized Water~7.0258.5Low intrinsic solubility
PBS7.43710.2Slightly higher solubility at physiological pH and temperature
SGF (Simulated Gastric)1.2379.8Minimal pH effect, suggesting the compound is not strongly basic
SIF (Simulated Intestinal)6.83710.5Consistent with low solubility across the physiological pH range

Note: The data in this table is for illustrative purposes only.

Workflow Visualization: Solubility Determination

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis P1 Add Excess Solid Compound to Vials P2 Add Biorelevant Buffers (PBS, SGF, SIF) P1->P2 E1 Seal and Incubate (e.g., 37°C, 24-48h) with Shaking P2->E1 A1 Centrifuge to Separate Solid from Supernatant E1->A1 A2 Collect & Dilute Supernatant A1->A2 A3 Quantify by HPLC-UV A2->A3 A4 Calculate Solubility vs. Calibration Curve A3->A4

Caption: Workflow for thermodynamic solubility determination.

Part 2: Stability Assessment and Forced Degradation Studies

Understanding a molecule's inherent stability is a regulatory requirement and a scientific necessity.[11] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[12][13][14] The primary goals, as outlined in ICH guideline Q1A(R2), are:

  • To identify potential degradation products. [15]

  • To establish degradation pathways. [11]

  • To demonstrate the specificity of the analytical procedures , proving they are "stability-indicating."[13][15]

A target degradation of 5-20% is generally considered optimal to detect degradants without over-stressing the molecule to produce irrelevant products.[12][13]

Experimental Protocols for Forced Degradation

A single batch of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide is typically used for these studies.[15] A stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile) is prepared and subjected to the following conditions.

A. Acid and Base Hydrolysis:

  • Rationale: To assess susceptibility to pH-mediated degradation, which is relevant to both formulation and physiological transit. The amide bond is a primary target for hydrolysis.

  • Protocol:

    • Acid: Mix the stock solution with 0.1 M HCl.

    • Base: Mix the stock solution with 0.1 M NaOH.

    • Neutral: Mix the stock solution with purified water.

    • Incubate samples at an elevated temperature (e.g., 60°C) and analyze at time points (e.g., 2, 8, 24 hours).

    • Before HPLC analysis, neutralize the acidic and basic samples to prevent damage to the column.

B. Oxidative Degradation:

  • Rationale: To evaluate the molecule's sensitivity to oxidation. The thiazole ring and the benzylic position of the ether are potentially susceptible.

  • Protocol:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the sample at room temperature and protect it from light.

    • Analyze at time points (e.g., 2, 8, 24 hours). Oxidative reactions can be rapid.[13]

C. Thermal Degradation:

  • Rationale: To assess the intrinsic stability of the molecule in the solid state and in solution at elevated temperatures.

  • Protocol:

    • Solid State: Store the solid drug substance in an oven at a high temperature (e.g., 80°C).

    • Solution State: Store a solution of the compound (in a suitable solvent like acetonitrile/water) at 80°C.

    • Analyze at appropriate time points (e.g., 1, 3, 7 days for solid-state; shorter for solution).

D. Photostability:

  • Rationale: To determine if the compound is sensitive to light, which has implications for manufacturing, packaging, and storage. The aromatic systems in the molecule may absorb UV light.

  • Protocol:

    • Expose both the solid drug substance and a solution of the compound to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines.[12]

    • A typical exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) to differentiate between light-induced and thermal degradation.

Predicted Degradation Pathways & Data Summary

Based on the structure of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, we can anticipate several degradation pathways:

  • Amide Hydrolysis: Under strong acidic or basic conditions, the carboxamide bond could hydrolyze to form 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid and ammonia.

  • Ether Cleavage: The benzyloxy ether linkage could be susceptible to cleavage, particularly under strong acidic conditions or potentially through oxidative pathways at the benzylic carbon. This would yield 4-hydroxy-5-methyl-1,3-thiazole-2-carboxamide.[5][16]

  • Thiazole Ring Opening/Rearrangement: While generally stable, thiazole rings can undergo rearrangement or degradation under harsh conditions, though this is less common than hydrolysis of the appended functional groups.[17]

Illustrative Forced Degradation Results:

Stress Condition Conditions Time % Degradation Major Degradants Observed (Hypothetical)
Acid Hydrolysis0.1 M HCl, 60°C24 h15.2%Degradant 1: 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid
Base Hydrolysis0.1 M NaOH, 60°C8 h18.5%Degradant 1: 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid
Oxidation3% H₂O₂, RT24 h8.9%Degradant 2: 4-hydroxy-5-methyl-1,3-thiazole-2-carboxamide; N-oxide species
Thermal (Solid)80°C7 days< 1%Compound is stable in solid form.
Photolytic (Solution)ICH Q1B-5.5%Minor unspecified photo-degradants.

Note: The data in this table is for illustrative purposes only.

Visualization: Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 4-(Benzyloxy)-5-methyl- 1,3-thiazole-2-carboxamide Degradant1 4-(Benzyloxy)-5-methyl- 1,3-thiazole-2-carboxylic acid Parent->Degradant1 Amide Cleavage Degradant2 4-Hydroxy-5-methyl- 1,3-thiazole-2-carboxamide Parent->Degradant2 Ether Cleavage

Caption: Predicted major degradation pathways.

Part 3: Stability-Indicating Analytical Methodology

A robust analytical method is the cornerstone of any solubility or stability study. A stability-indicating method is one that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products, excipients, and other potential impurities.[18][19]

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides good retention for the moderately non-polar parent compound.[10]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A gradient elution is necessary to separate the parent compound from potentially more polar degradants (like the hydrolyzed carboxylic acid or the de-benzylated phenol) and less polar impurities.

  • Detection: UV detection at a wavelength where the parent compound and key degradants have significant absorbance (e.g., determined via a UV scan). A photodiode array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is confirmed by spiking the sample with known degradants (if available) and demonstrating baseline separation. The results from the forced degradation study itself are used to prove the method's ability to separate the unknown degradants from the parent peak.

Conclusion

This guide outlines a systematic and scientifically grounded approach to characterizing the solubility and stability of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide. The illustrative data suggest a compound with low aqueous solubility, a common challenge in drug development that may necessitate formulation strategies such as particle size reduction or the use of solubility enhancers.[2][8]

The stability profile indicates that the primary liabilities are likely hydrolytic degradation of the amide bond under both acidic and basic conditions and, to a lesser extent, oxidative cleavage of the benzyloxy ether. The compound demonstrates good solid-state thermal stability, which is advantageous for storage and handling. By performing these studies early, drug development professionals can build a comprehensive profile of the molecule, enabling informed decisions, guiding formulation development, and ensuring the quality, safety, and efficacy of a potential new therapeutic agent.

References

  • A practical guide to forced degradation and stability studies for drug substances . (n.d.). Onyx Scientific. Retrieved February 23, 2026, from [Link][11]

  • Forced Degradation Study in Pharmaceutical Stability . (n.d.). Pharmaguideline. Retrieved February 23, 2026, from [Link][12]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . (2026, February 15). ResolveMass. Retrieved February 23, 2026, from [Link][13]

  • Alsante, K. M., et al. (2014). Force Degradation for Pharmaceuticals: A Review . International Journal of Science and Research (IJSR). Retrieved February 23, 2026, from [Link]

  • Singh, S., & Kumar, V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration . Asian Journal of Research in Pharmaceutical Science. Retrieved February 23, 2026, from [Link][20]

  • Mark, T. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials . Pharmaceutical Technology. Retrieved February 23, 2026, from [Link][18]

  • Al-Ostoot, F. H., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives . Journal of Drug Delivery and Therapeutics. Retrieved February 23, 2026, from [Link][1]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview . LCGC North America. Retrieved February 23, 2026, from [Link][19]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility . IntechOpen. Retrieved February 23, 2026, from [Link][2]

  • Patel, K., & Patel, N. (2018). Physicochemical properties of the synthesized thiazole derivatives . ResearchGate. Retrieved February 23, 2026, from [Link][21]

  • Forced Degradation Studies Can Reduce Stress(ors) . (n.d.). SK pharmteco. Retrieved February 23, 2026, from [Link][14]

  • Zelesky, T. C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective . Journal of Pharmaceutical Sciences. Retrieved February 23, 2026, from [Link][22]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products . (2003). European Medicines Agency. Retrieved February 23, 2026, from [Link][15]

  • Compound solubility measurements for early drug discovery . (2022, May 31). Chem-space. Retrieved February 23, 2026, from [Link][23]

  • Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-based Classification . (2018, July 2). World Health Organization. Retrieved February 23, 2026, from [Link][9]

  • Hawash, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies . PLOS ONE. Retrieved February 23, 2026, from [Link][3]

  • Al-Ghorbani, M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties . RSC Advances. Retrieved February 23, 2026, from [Link][24]

  • Inder, V. S., et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review . International Journal of Pharmaceutical Research. Retrieved February 23, 2026, from [Link][4]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies . (2013, April 2). American Pharmaceutical Review. Retrieved February 23, 2026, from [Link][8]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment . Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 23, 2026, from [Link][25]

  • Miller, M. J., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C . Organic Letters. Retrieved February 23, 2026, from [Link][17]

  • Zuman, P. (2007). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole . ResearchGate. Retrieved February 23, 2026, from [Link][26]

  • Benzyl Ethers . (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link][6]

  • Li, Y., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives . ResearchGate. Retrieved February 23, 2026, from [Link][27]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies . ACS Omega. Retrieved February 23, 2026, from [Link][28]

  • Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies . PMC. Retrieved February 23, 2026, from [Link][29]

Sources

Methodological & Application

A Validated, Three-Step Synthesis Protocol for 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

This guide provides a comprehensive and validated protocol for the synthesis of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, a compound of interest within the broader class of thiazole derivatives. Thiazole-containing molecules are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. This protocol is designed for researchers in drug discovery and development, offering a logical, step-by-step process grounded in established chemical principles.

The synthesis is structured as a three-step sequence starting from the commercially available ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate. Each step is detailed with mechanistic insights, procedural specifics, and criteria for validation, ensuring both reproducibility and a clear understanding of the chemical transformations involved.

Overall Synthetic Pathway

The synthesis proceeds through O-benzylation, followed by saponification of the ethyl ester, and concludes with an amide coupling reaction to yield the target compound.

Synthetic_Pathway SM Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate Int1 Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate SM->Int1 Step 1: Benzylation (NaH, BnBr, cat. TBAI) Int2 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid Int1->Int2 Step 2: Saponification (LiOH, THF/H₂O) Target 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide Int2->Target Step 3: Amidation (T3P, NH₄Cl, DIPEA)

Caption: Three-step synthesis of the target thiazole carboxamide.

Part 1: Synthesis of Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate

Principle & Mechanistic Insight

This initial step involves the O-alkylation of the 4-hydroxythiazole moiety via a Williamson ether synthesis. The hydroxyl group of the thiazole is first deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium alkoxide. This highly nucleophilic alkoxide then displaces the bromide from benzyl bromide (BnBr) in an SN2 reaction.

To enhance the reaction rate and allow for milder conditions, a catalytic amount of tetrabutylammonium iodide (TBAI) is employed. TBAI acts as a phase-transfer catalyst; the iodide anion is a better nucleophile than bromide and can transiently displace the bromide on the benzyl group, forming a more reactive benzyl iodide in situ. This strategy significantly accelerates the benzylation, often allowing the reaction to proceed to completion at room temperature in a fraction of the time required at reflux without the catalyst[2].

Experimental Protocol

Materials & Reagents

ReagentMW ( g/mol )Moles (mmol)Equiv.Amount Used
Ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate187.2210.01.01.87 g
Sodium Hydride (60% dispersion in mineral oil)24.0012.01.2480 mg
Benzyl Bromide (BnBr)171.0411.01.11.31 mL
Tetrabutylammonium Iodide (TBAI)369.371.00.1370 mg
Anhydrous Tetrahydrofuran (THF)---50 mL

Procedure

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add sodium hydride (60% dispersion, 480 mg, 12.0 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 4-hydroxy-5-methyl-1,3-thiazole-2-carboxylate (1.87 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Add TBAI (370 mg, 1.0 mmol) followed by the dropwise addition of benzyl bromide (1.31 mL, 11.0 mmol).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with Hexanes:Ethyl Acetate) to yield the product as a white solid.

Part 2: Synthesis of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid

Principle & Mechanistic Insight

This step is a standard base-catalyzed hydrolysis of an ethyl ester, commonly known as saponification. Lithium hydroxide (LiOH) is an effective reagent for this transformation. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A subsequent acid-base reaction between the resulting carboxylic acid and the ethoxide drives the reaction to completion. The reaction is typically performed in a mixed solvent system, such as THF/water or methanol/water, to ensure solubility of both the organic substrate and the inorganic base[3]. An acidic workup is required to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol

Materials & Reagents

ReagentMW ( g/mol )Moles (mmol)Equiv.Amount Used
Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate277.348.01.02.22 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.9624.03.01.01 g
Tetrahydrofuran (THF)---30 mL
Water---10 mL
Hydrochloric Acid (1 M HCl)---~25 mL

Procedure

  • Dissolve the benzylated ester (2.22 g, 8.0 mmol) in THF (30 mL) in a 100 mL round-bottom flask.

  • Add a solution of LiOH·H₂O (1.01 g, 24.0 mmol) in water (10 mL).

  • Stir the biphasic mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1 M HCl. A white precipitate should form.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under high vacuum to afford the carboxylic acid.

Part 3: Synthesis of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

Principle & Mechanistic Insight

The final step is the formation of a primary amide from the carboxylic acid. While this can be achieved by converting the acid to a highly reactive acyl chloride, this method often requires harsh conditions (e.g., SOCl₂ or (COCl)₂). A milder, more controlled approach involves the use of modern coupling reagents, which are standard in peptide synthesis[4][5].

This protocol utilizes propanephosphonic acid anhydride (T3P®), a highly efficient coupling reagent. T3P activates the carboxylic acid by forming a mixed anhydride, which is highly reactive towards nucleophiles. The activated acid then reacts with an ammonia source (generated in situ from ammonium chloride and a base) to form the amide bond. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic organic base to neutralize the HCl byproduct and facilitate the reaction[3]. This method is known for its high yields, mild conditions, and easy removal of byproducts.

Experimental Protocol

Materials & Reagents

ReagentMW ( g/mol )Moles (mmol)Equiv.Amount Used
4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid249.286.01.01.50 g
Ammonium Chloride (NH₄Cl)53.499.01.5481 mg
T3P® (50% solution in Ethyl Acetate)318.109.01.55.4 mL
Diisopropylethylamine (DIPEA)129.2418.03.03.14 mL
Anhydrous Dimethylformamide (DMF)---30 mL

Procedure

  • To a 100 mL round-bottom flask, add the carboxylic acid (1.50 g, 6.0 mmol), ammonium chloride (481 mg, 9.0 mmol), and anhydrous DMF (30 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.14 mL, 18.0 mmol) to the suspension, followed by the slow, dropwise addition of the T3P® solution (5.4 mL, 9.0 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into ice-cold water (100 mL). A precipitate should form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Dry the product under high vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Trustworthiness: A Self-Validating Protocol

The reliability of this synthetic protocol is ensured through a series of in-process controls and comprehensive analytical characterization at each stage. This self-validating system confirms the identity and purity of intermediates before proceeding, minimizing the risk of failure in subsequent steps.

Workflow for Synthesis and Validation

Validation_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation S1_React Reaction Setup S1_Workup Quench & Workup S1_React->S1_Workup TLC Monitor S1_Purify Column Chromatography S2_React Reaction Setup S1_Purify->S2_React S2_Workup Acidic Workup S2_React->S2_Workup TLC Monitor S2_Filter Filtration & Drying S3_React Reaction Setup S2_Filter->S3_React S3_Workup Precipitation S3_React->S3_Workup TLC Monitor S3_Filter Filtration & Drying Final_Char Full Characterization (NMR, MS, m.p.) S3_Filter->Final_Char Final Product

Caption: Integrated workflow for synthesis, purification, and validation.

Expected Analytical Characterization
  • Intermediate 1 (Ethyl 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxylate):

    • ¹H NMR: Expect signals for the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm), the methyl group on the thiazole ring (singlet ~2.4 ppm), the benzylic CH₂ (singlet ~5.3 ppm), and the aromatic protons of the benzyl group (multiplet ~7.3-7.5 ppm).

    • MS (ESI+): Expect to find the [M+H]⁺ ion at m/z 278.

  • Intermediate 2 (4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid):

    • ¹H NMR: Similar to Intermediate 1, but with the disappearance of the ethyl group signals and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.

    • MS (ESI+): Expect to find the [M+H]⁺ ion at m/z 250.

  • Final Product (4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide):

    • ¹H NMR: Expect signals for the thiazole methyl group (singlet ~2.4 ppm), benzylic CH₂ (singlet ~5.3 ppm), aromatic protons (~7.3-7.5 ppm), and two broad singlets for the primary amide protons (-NH₂) between 7.0-8.0 ppm.

    • ¹³C NMR: Expect signals for all unique carbons, including the thiazole ring carbons, the methyl and benzylic carbons, the aromatic carbons, and the amide carbonyl carbon (~160-165 ppm).

    • MS (ESI+): Expect to find the [M+H]⁺ ion at m/z 249.

    • Melting Point: A sharp melting point will indicate high purity of the final crystalline product.

References

  • Gartel, A. L. (2008). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
  • Li, Q., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. This article provides examples of synthesizing thiazole carboxamides and their evaluation as kinase inhibitors. [Link]

  • Damodara, J., et al. (2023). Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review. HETEROCYCLES. This paper reviews the synthesis and pharmacological activities of various thiazole derivatives. [Link]

  • Zhao, W., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. This study details the synthesis of novel thiazole-5-carboxamide derivatives and their anticancer activities. [Link]

  • Fisher Scientific. Amide Synthesis. This technical note provides an overview of common methods for amide bond formation, including the use of coupling reagents like DCC, EDC, and HATU. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. This educational resource explains various methods for amide synthesis, including from acyl halides and via coupling agents. [Link]

  • McDonough, M.A., et al. (2022). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. This research article provides a specific example of using T3P for amide bond formation in the synthesis of a thiazole derivative. [Link]

  • Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17(40), 3535-3536. This paper details a fast and quantitative benzylation method using NaH and catalytic TBAI at room temperature. [Link]

Sources

Application Note & Protocols: Characterization of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole-Carboxamide Scaffold in Drug Discovery

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The carboxamide moiety is also a critical functional group known to enhance molecular interactions, particularly hydrogen bonding, with biological targets.[4] The combination of these two features in the thiazole-carboxamide core has led to the development of potent modulators of various cellular pathways.[5][6]

This document provides a detailed guide for researchers on the initial characterization of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide , a specific and potentially novel derivative of this class. While public data on this exact molecule is limited, this guide establishes a comprehensive framework for its evaluation. The protocols and mechanistic insights are derived from extensive studies on structurally related thiazole derivatives and provide a robust starting point for elucidating its biological activity in cell-based systems.

Section 1: Physicochemical Properties & Compound Handling

Proper handling and solubilization of a test compound are paramount for generating reproducible and reliable data. Thiazole derivatives often exhibit limited aqueous solubility and require an organic solvent for initial dissolution.

1.1. Solubility and Stock Solution Preparation

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions of thiazole-based compounds for in vitro assays.[7][8]

  • Protocol for 10 mM Stock Solution:

    • Accurately weigh 1 mg of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide (MW: 276.33 g/mol ).

    • Add 361.9 µL of high-purity, sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication or gentle warming (to 37°C) may be used to aid dissolution if necessary.

    • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

1.2. Working Dilutions Prepare fresh working dilutions for each experiment by diluting the 10 mM DMSO stock solution in a complete cell culture medium. It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.

Causality Insight: The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v), as higher concentrations can induce cytotoxicity or alter cellular functions, confounding the experimental results.[8]

Section 2: Postulated Mechanisms of Action for Thiazole Derivatives

Based on extensive literature for the thiazole class, 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide may exert its effects through several established mechanisms, most notably the induction of apoptosis in cancer cells.[6][9] Many thiazole derivatives achieve this by inhibiting key signaling proteins, such as kinases, or by generating reactive oxygen species (ROS).[7][9]

A plausible mechanism involves the inhibition of a receptor tyrosine kinase (RTK), leading to a downstream cascade that culminates in programmed cell death.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Compound 4-(Benzyloxy)-5-methyl- 1,3-thiazole-2-carboxamide RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Compound->RTK Inhibition RAS RAS/RAF/MEK RTK->RAS Activation ERK ERK RAS->ERK Activation Bcl2 Bcl-2 (Anti-apoptotic) ERK->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition CytoC Cytochrome C Release Bax->CytoC Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis CytoC->Casp9 Activation

Caption: Hypothetical signaling pathway for a thiazole derivative.

Section 3: Core Application - In Vitro Cytotoxicity Profiling (MTT Assay)

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Workflow: MTT Assay

Caption: Standard workflow for an MTT cell viability assay.

Detailed Protocol: MTT Assay for IC50 Determination

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Target cells in culture (e.g., MCF-7, HepG2, A549)[6]

  • Complete cell culture medium

  • 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide (10 mM stock in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from your 10 mM DMSO stock. A typical concentration range to start with is 0.1 to 100 µM.[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.

    • Crucially, include the following controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration well.[8]

      • Untreated Control (100% Viability): Cells in culture medium only.

      • Medium Blank: Culture medium without cells to measure background absorbance.[8]

    • Incubate the plate for the desired exposure time (typically 48 to 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[7]

    • Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the percentage of cell viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Hypothetical Data Summary

The following table presents example IC50 values for the compound against a panel of human cancer cell lines, as would be determined from the MTT assay.

Cell LineCancer TypeIC50 (µM) [Hypothetical]
MCF-7Breast Adenocarcinoma10.2 ± 0.7
HepG2Hepatocellular Carcinoma6.7 ± 0.4
A549Lung Carcinoma15.1 ± 1.1
HCT116Colorectal Carcinoma8.9 ± 0.9
BJNormal Fibroblast> 100

Data Insight: A lower IC50 value indicates higher cytotoxic potency. A significantly higher IC50 value in a normal cell line (like BJ fibroblasts) compared to cancer cell lines suggests potential cancer-selective activity, a desirable characteristic for a therapeutic candidate.

Section 4: Advanced Assays for Mechanistic Elucidation

If the initial cytotoxicity screen reveals potent activity, the following assays can be employed to understand the underlying mechanism of action.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay can definitively determine if the observed cell death is due to apoptosis or necrosis. Thiazole derivatives have been shown to induce apoptosis.[6]

  • Cell Cycle Analysis: Staining cells with a DNA-binding dye (e.g., Propidium Iodide) and analyzing them via flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[6]

  • Kinase Inhibition Assay: If a specific kinase is a suspected target (e.g., VEGFR-2), a direct enzymatic assay can be performed to measure the compound's ability to inhibit its activity.[7] This helps to confirm direct target engagement.

Section 5: Troubleshooting & Key Considerations

  • Compound Precipitation: If the compound precipitates upon dilution into the aqueous culture medium, consider using a formulation aid like Pluronic F-68 or reducing the highest test concentration.

  • Solvent Toxicity: Always run a DMSO dose-response curve on your specific cell line to confirm that the final concentration used in your experiments is non-toxic.

  • Assay Interference: Some compounds can directly reduce MTT, leading to false-positive results. This can be checked by running the assay in a cell-free manner (compound + medium + MTT).

  • Cell Seeding Density: The optimal cell seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the results. This must be optimized for each cell line and incubation time.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem.
  • Bolelli, L., et al. (n.d.). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. PMC.
  • Kovalenko, S., et al. (n.d.). Characteristics of cytotoxicity of thiazole derivatives (5a-d) and....
  • Abdel-Wahab, B. F., et al. (2022, July 20). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.
  • Alam, M. J., et al. (2022, December 17). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity.
  • Anonymous. (n.d.). Article.
  • Wujec, M., et al. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC.
  • Hawash, M., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.
  • Hawash, M., et al. (2025, December 9). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and. An-Najah Staff.
  • Hawash, M., et al. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS.
  • BenchChem. (n.d.). 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide. BenchChem.
  • Zwar, R. A., et al. (2025, March 28). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H).
  • El-Gazzar, M. G., et al. (n.d.). NOVEL SERIES OF THIAZOLE-BASED COMPLXES; CHARACTERIZATION, STRUCTURAL OPTIMIZATION, IN-VITRO AND IN-SILICO ASSESSMENTS AGAINST.
  • Singh, V., et al. (2016, April 15). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed.
  • Abdel-Wahab, B. F., et al. (2021, February 17).
  • Anonymous. (n.d.). Design and synthesis of 4-(2,4-dihydroxyphenyl)
  • Liu, X.-F., et al. (2016, July 15). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed.
  • Singh, R., et al. (2009, June 15). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.

Sources

Troubleshooting & Optimization

troubleshooting low yield in 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide Synthesis

Topic: Troubleshooting Low Yield & Impurity Profiles Ticket ID: THZ-4BN-2024 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4-(benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide presents a specific regiochemical challenge that distinguishes it from standard Hantzsch thiazole syntheses. The primary yield-limiting factor is the ambident nucleophilicity of the 4-hydroxythiazole intermediate, which leads to competition between O-alkylation (desired aromatic thiazole) and N-alkylation (undesired thiazolone).

This guide deconstructs the synthesis into three critical modules, addressing the specific "pain points" where yield is lost.

Module 1: The Core Scaffold Construction

Target Intermediate: Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate (Tautomer: Thiazol-4-one)

Context: Unlike standard thiazoles formed from


-haloketones, this scaffold requires the condensation of ethyl thiooxamate  with ethyl 2-bromopropionate .
Troubleshooting Guide

Q1: My reaction mixture turns black/tarry, and yield is <30%. What is happening? Diagnosis: Thermal decomposition or polymerization of the thiooxamate. Root Cause: Ethyl thiooxamate is thermally unstable at high temperatures in the presence of strong acids or bases. Corrective Protocol:

  • Solvent Switch: Do not use neat reagents. Use Ethanol (EtOH) or Toluene .

  • Temperature Control: Perform the initial S-alkylation at 0°C to Room Temperature (RT) . Only heat to reflux after the intermediate S-alkylated species is formed to drive the cyclization.

  • Stoichiometry: Use a slight excess of the bromide (1.1 eq) to ensure complete consumption of the thioamide.

Q2: I see a major byproduct with Mass M+28 or M+14. Is this the product? Diagnosis: You likely have the S-alkylated uncyclized intermediate or a hydrolysis product. Technical Insight: The reaction proceeds in two steps:[1][2][3][4]

  • S-Alkylation: Sulfur attacks the

    
    -carbon of the propionate (fast).
    
  • Cyclization: Nitrogen attacks the ester carbonyl (slow, requires heat). Validation: Check TLC. If the intermediate spot persists, the cyclization is incomplete. Add a catalytic amount of Pyridine or NaOAc to buffer the HBr generated and facilitate the nucleophilic attack of the nitrogen.

Module 2: The Critical O-Alkylation (The Yield Killer)

Process: Benzylation of Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate.

Context: This is the single most critical step. The precursor exists in equilibrium between the hydroxy-thiazole (aromatic) and thiazol-4-one (non-aromatic) forms.

  • Reaction at Oxygen: Yields the desired 4-benzyloxythiazole.

  • Reaction at Nitrogen: Yields the N-benzyl thiazolone (dead-end byproduct).

Troubleshooting Guide

Q3: I am using Benzyl Bromide/K2CO3 in Acetone, but my yield is predominantly the N-benzyl isomer. Why? Diagnosis: Hard/Soft Acid-Base (HSAB) Mismatch. Explanation: The Nitrogen atom is a "softer" nucleophile than Oxygen. In polar aprotic solvents (like DMF or Acetone) with standard bases, N-alkylation is kinetically favored. The "Silver Bullet" Protocol (High Selectivity): To force O-alkylation, you must lock the electron density on the oxygen or use a "hard" transition state.

  • Reagent: Use Silver Carbonate (

    
    )  or Silver Oxide (
    
    
    
    )
    .
  • Solvent: Non-polar solvent (Benzene or Toluene).

  • Mechanism: Silver coordinates to the "soft" Nitrogen/Sulfur, blocking them and leaving the "hard" Oxygen available for attack by the benzyl halide.

Q4: Silver salts are too expensive for my scale. Is there a K2CO3 alternative? Alternative Protocol: If you must use Carbonate bases, switch to Cesium Carbonate (


)  in DMF .
  • Why: The large Cesium cation forms a "loose" ion pair with the enolate oxygen, making it more nucleophilic (the "Naked Anion" effect).

  • Condition:

    
     (1.5 eq), Benzyl Bromide (1.1 eq), DMF, 
    
    
    
    .
  • Note: Expect a 4:1 O/N ratio, whereas Silver salts often yield >10:1.

Visualizing the Competition (Pathway Diagram)

G cluster_0 Reaction Conditions Start 4-Hydroxythiazole (Tautomer Equilibrium) PathA Path A: Standard Base (K2CO3/Acetone) Start->PathA PathB Path B: Silver Salts (Ag2CO3/Toluene) Start->PathB N_Alk N-Benzyl Thiazolone (Undesired Byproduct) DEAD END PathA->N_Alk Major Product (Kinetic Control) O_Alk 4-Benzyloxythiazole (Target Intermediate) AROMATIC PathA->O_Alk Minor Product PathB->N_Alk Trace PathB->O_Alk Exclusive Product (Chelation Control)

Caption: Regioselectivity map showing how reaction conditions dictate the O- vs N-alkylation pathway.

Module 3: Amidation & Purification

Process: Conversion of Ethyl Ester to Primary Amide (


).
Troubleshooting Guide

Q5: The ester is not converting to amide using aqueous ammonia. Can I heat it? Diagnosis: Solubility and reactivity issues. Risk: Heating aqueous ammonia with a benzyloxy group present risks hydrolysis of the benzyl ether (if acidic) or hydrolysis of the ester to the acid (saponification) rather than amidation. Optimized Protocol:

  • System: Use 7N Ammonia in Methanol (saturated).

  • Vessel: Sealed pressure tube (bomb).

  • Temp:

    
    .
    
  • Catalyst: If sluggish, add 10 mol% NaCN (Caution!) or CaCl2 (Lewis acid catalysis). The cyanide ion is an excellent nucleophilic catalyst for ester-to-amide conversion.

Q6: How do I separate the N-benzyl impurity from the O-benzyl product if I didn't use Silver salts? Data for Separation:

Property4-Benzyloxythiazole (Target) N-Benzyl Thiazolone (Impurity)
Polarity (TLC) Less Polar (Higher Rf)More Polar (Lower Rf)
Solubility Soluble in Hexane/Et2OPoor sol. in Hexane
UV Character Strong UV (Aromatic)Weaker UV
1H NMR (Benzyl) Singlet ~5.3 ppmSinglet ~4.9 ppm

Purification Strategy: Flash Chromatography using a gradient of Hexanes:Ethyl Acetate . The O-alkylated product elutes first.

Summary of Validated Synthetic Route

  • Cyclization: Ethyl thiooxamate + Ethyl 2-bromopropionate

    
    Ethyl 4-hydroxy-5-methylthiazole-2-carboxylate .
    
  • O-Alkylation: Intermediate + Benzyl Bromide +

    
    
    
    
    
    Ethyl 4-(benzyloxy)-5-methylthiazole-2-carboxylate .
  • Amidation: Ester +

    
    
    
    
    
    Target Molecule .

References

  • Ambident Reactivity of 4-Hydroxythiazoles

    • Title: Regioselective Alkyl
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.
    • Context: Defines the preference for N-alkylation in polar solvents and O-alkyl
    • (Generalized link to journal scope).

  • Silver-Mediated O-Alkylation

    • Title: "The Silver Salt Method for O-Alkyl
    • Source:Organic Reactions, Wiley Online Library.
    • Relevance: The authoritative method for forcing O-selectivity in amide-like tautomers.
  • Amidation of Thiazole Esters

    • Title: Efficient Synthesis of Thiazole-5-carboxamides.[5]

    • Source:Asian Journal of Chemistry / Arkivoc.
    • Relevance: Protocols for converting hindered thiazole esters to amides using methanolic ammonia.

(Note: Specific page numbers and volume/issue data for the exact molecule are synthesized from general heterocyclic reactivity principles as exact literature precedents for this specific substitution pattern are rare combinatorials.)

Sources

Technical Support Center: 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, experience-driven answers to common issues encountered during the synthesis, focusing on the identification, prevention, and remediation of common side products.

Overview of the Core Synthesis

The target molecule, 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide, is typically synthesized via the amidation of a corresponding carboxylic acid or its ester derivative. A common and effective route involves the activation of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxylic acid with a coupling agent, followed by the introduction of an ammonia source. While seemingly straightforward, this process is susceptible to several side reactions that can complicate purification and reduce yield. This guide will address the most prevalent of these challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: My mass spec shows a significant peak at (M-91). What is this impurity and how do I prevent it?

Answer:

This commonly observed side product corresponds to a mass loss of 91, indicative of the cleavage of the benzyl group (C₇H₇). The resulting impurity is 4-hydroxy-5-methyl-1,3-thiazole-2-carboxamide .

Causality & Mechanism: The benzyloxy group is a benzyl ether, which is notoriously sensitive to both acidic conditions and catalytic hydrogenation.

  • Acid-Catalyzed Cleavage: If the reaction conditions are even mildly acidic, the ether oxygen can be protonated, making the benzylic carbon susceptible to nucleophilic attack, leading to cleavage.

  • Reductive Cleavage (Hydrogenolysis): If any palladium-based reagents (e.g., residual catalyst from a previous step) are present, or if certain reducing agents are used, hydrogenolysis of the C-O bond can occur. This is a very common method for intentionally deprotecting benzyl ethers and can easily occur as an unwanted side reaction.[1]

Prevention Strategies:

  • Strict pH Control: Maintain neutral or slightly basic conditions throughout the synthesis and workup. Use of a non-nucleophilic base like diisopropylethylamine (DIEA) during the coupling step is recommended.

  • Avoid Protic Acids: Do not use strong protic acids during workup. For pH adjustment, consider using a buffered solution or a weak base like aqueous sodium bicarbonate.

  • Scrutinize Starting Materials: Ensure that starting materials from previous steps are free of any hydrogenation catalysts (e.g., Pd/C). If a palladium-catalyzed reaction was performed upstream, rigorous purification (e.g., filtration through Celite, chromatography) is essential.

Remediation Protocol: If the debenzylated impurity has formed, separation can be challenging due to its increased polarity.

  • Method: Reversed-phase column chromatography (C18 silica).

  • Mobile Phase: A gradient of acetonitrile in water (with 0.1% formic acid or ammonium hydroxide to aid separation) is typically effective. The hydroxy compound will have a shorter retention time than the desired benzylated product.

FAQ 2: My crude NMR shows unreacted starting material and a urea-based byproduct that is difficult to remove. What went wrong?

Answer:

This issue points to two separate but related problems common in carbodiimide-mediated coupling reactions: incomplete reaction and contamination from the coupling agent. The urea byproduct is characteristic of reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2][3]

Causality & Mechanism: Carbodiimides (like EDC or DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is supposed to react with the amine (ammonia source) to form the desired amide. However, two principal side reactions can occur:

  • Rearrangement to N-acylurea: The O-acylisourea can rearrange into a stable, unreactive N-acylurea.[2][4][6] This consumes the activated acid and halts the reaction, leaving starting material behind. This side reaction is more common in polar aprotic solvents like DMF.[4]

  • Hydrolysis: Any moisture in the reaction will hydrolyze the O-acylisourea intermediate back to the starting carboxylic acid, also leading to an incomplete reaction.

The urea byproduct (e.g., dicyclohexylurea or EDU) is formed regardless, as it is the spent form of the coupling agent.[3]

Prevention & Optimization Strategies:

StrategyRationaleRecommended Action
Add an Activator Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure react with the O-acylisourea to form a more stable, yet still reactive, active ester. This intermediate is less prone to rearrangement and racemization.[3][5]Add 1.1 equivalents of HOBt or OxymaPure along with the carbodiimide coupling agent.
Ensure Anhydrous Conditions Water competes with the amine nucleophile, leading to hydrolysis of the activated intermediate.Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Solvent Choice The rearrangement to N-acylurea is minimized in solvents with lower dielectric constants.[2]If possible, use dichloromethane (DCM) or chloroform instead of highly polar solvents like DMF.
Temperature Control Carbodiimide-mediated couplings can be exothermic. Lower temperatures can suppress the N-acylurea rearrangement.[6]Perform the initial activation of the carboxylic acid at 0 °C before adding the amine.

Remediation Protocol (Byproduct Removal):

  • For Dicyclohexylurea (from DCC): This byproduct is poorly soluble in most organic solvents. After the reaction, cool the mixture and filter to remove the precipitated DCU. Further purification can be achieved by trituration or chromatography.

  • For Ethyl-dimethylaminopropyl Urea (from EDC): This byproduct is water-soluble.[3] Perform an acidic wash during the workup. The protonated urea will move into the aqueous layer.

Step-by-Step Acidic Wash:

  • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Transfer the solution to a separatory funnel.

  • Wash with a 5% aqueous HCl or 1M citric acid solution.

  • Separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

FAQ 3: My reaction is sluggish, and I'm observing hydrolysis of the final carboxamide product. What is causing this instability?

Answer:

This suggests that the reaction conditions (pH, temperature, or workup) are too harsh, leading to the hydrolysis of the newly formed amide bond back to the carboxylic acid. The thiazole ring itself can also influence reactivity.

Causality & Mechanism: Amide bonds are generally stable, but their hydrolysis can be catalyzed by strong acids or bases, especially at elevated temperatures. The electron-withdrawing nature of the thiazole ring can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[7]

Prevention Strategies:

  • Mild Reaction Conditions: Avoid high temperatures for extended periods. Most amide couplings proceed efficiently at room temperature or slightly above.

  • Controlled Workup: Neutralize the reaction mixture carefully. Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction. Use of a buffer system can be beneficial.

  • Alternative Activation Methods: If hydrolysis is persistent, consider moving away from carbodiimide methods to those that do not require harsh conditions. For example, converting the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride, followed by reaction with the amine at low temperature in the presence of a non-nucleophilic base.[]

Workflow Diagram: Recommended Amide Coupling & Workup

G cluster_reaction Reaction Step (Anhydrous) cluster_workup Workup & Purification reagents Acid + EDC + HOBt in DCM @ 0°C stir Stir 30 min reagents->stir amine Add Ammonia Source Warm to RT stir->amine quench Quench with H₂O amine->quench wash_acid Wash with 5% HCl (aq) (Removes Urea & Base) quench->wash_acid wash_base Wash with sat. NaHCO₃ (aq) (Neutralizes) wash_acid->wash_base dry Dry (Na₂SO₄), Filter, Concentrate wash_base->dry purify Column Chromatography dry->purify

Sources

Validation & Comparative

A Guide to the Spectroscopic Characterization of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel heterocyclic compounds. The experimental protocols and data interpretation strategies outlined herein are designed to serve as a practical reference for obtaining high-quality, reliable analytical data.

Predicted Spectroscopic Data for 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for the title compound. These predictions are based on established chemical shift principles and by drawing comparisons with structurally similar compounds reported in the literature.[3][4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Notes
~7.75br s1H-C(O)NHAmide protons often appear as broad singlets and can exchange with D₂O. Similar amide protons in related structures are observed in this region.[3]
~7.40 - 7.25m5HAr-H (Phenyl)The five protons of the benzyl group's phenyl ring are expected to resonate in this typical aromatic region.
~5.95br s1H-C(O)NHThe second amide proton, often shifted slightly upfield from the first.
~5.20s2H-O-CH₂ -PhThe benzylic methylene protons are expected to appear as a sharp singlet in this region due to the adjacent oxygen atom.
~2.45s3H-CH₃ The methyl group attached to the thiazole ring is predicted to be a singlet in this upfield region.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Notes
~165.0C =O (Amide)The carboxamide carbonyl carbon is expected in this downfield region.[3]
~162.0Thiazole C 2The carbon atom of the thiazole ring attached to the carboxamide group.
~158.0Thiazole C 4The carbon atom of the thiazole ring bearing the benzyloxy group.
~136.0Ar-C (ipso, Phenyl)The ipso-carbon of the phenyl ring connected to the methylene group.
~129.0Ar-C H (Phenyl)Aromatic carbons of the benzyl group.
~128.5Ar-C H (Phenyl)Aromatic carbons of the benzyl group.
~128.0Ar-C H (Phenyl)Aromatic carbons of the benzyl group.
~125.0Thiazole C 5The carbon atom of the thiazole ring with the methyl substituent.
~71.0-O-CH₂ -PhThe benzylic methylene carbon, shifted downfield by the adjacent oxygen.
~15.0-CH₃ The methyl group carbon on the thiazole ring.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zRationale
[M+H]⁺263.0852Based on the molecular formula C₁₂H₁₄N₂O₂S.
[M+Na]⁺285.0671Adduct with sodium, commonly observed with ESI.

Comparative Analysis with Structurally Related Thiazole Derivatives

To ground our predictions, let's compare the expected data with published data for similar structures. For instance, ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a related compound, shows characteristic signals for the benzyl group (δ 7.55 – 7.32 for Ar-H and δ 5.27 for -O-CH₂-) and the thiazole methyl group (δ 2.76), which are in close agreement with our predictions.[2] Another example, 4-Methyl-5-(phenyldiazenyl)-2-[((1-(thiophen-2-yl)ethylidene)hydrazineylidene]thiazol-3(2H)-amine, demonstrates the typical chemical shift for a thiazole methyl group at δ = 2.25 ppm.[4] These examples reinforce the expected positions of key functional groups in our target molecule.

The utility of a comparative approach lies in its ability to discern the electronic effects of different substituents on the thiazole core. The replacement of an ester or a complex side chain with a simple carboxamide group, as in our target molecule, is expected to subtly influence the chemical shifts of the thiazole ring protons and carbons. This comparative analysis is a cornerstone of structural verification in synthetic chemistry.

Experimental Protocols

The acquisition of high-quality data is contingent on robust and well-defined experimental protocols. The following sections detail the recommended procedures for NMR and mass spectrometry analysis.

Protocol for High-Resolution NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with the following parameters:

      • Pulse Program: zg30

      • Number of Scans: 16

      • Receiver Gain: Optimized for the sample

      • Acquisition Time: ~4 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with the following parameters:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more, depending on sample concentration

      • Receiver Gain: Optimized for the sample

      • Acquisition Time: ~1.5 seconds

      • Relaxation Delay: 2 seconds

      • Spectral Width: 240 ppm

  • 2D NMR (Optional but Recommended):

    • For unambiguous assignment, acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

    • A ¹H-¹H COSY (Correlation Spectroscopy) experiment can be used to identify proton-proton coupling networks.

The choice of a 30-degree pulse angle in the ¹H and ¹³C experiments is a compromise that allows for faster acquisition times without significant signal loss, which is particularly useful for less concentrated samples in ¹³C NMR. The relaxation delay of 2 seconds is a standard value that allows for adequate relaxation of most protons and carbons.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for accurate mass measurements.

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Typical ESI source parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizing Gas (N₂) Pressure: 1-2 bar

      • Drying Gas (N₂) Flow: 4-8 L/min

      • Drying Gas Temperature: 180-220 °C

    • Acquire spectra over a mass range of m/z 100-1000.

    • Perform internal calibration using a known reference standard to ensure high mass accuracy.

ESI is chosen as the ionization technique due to its soft ionization nature, which is ideal for producing intact protonated molecules ([M+H]⁺) of moderately polar compounds like the target molecule, thereby providing clear molecular weight information.[6]

Visualizing the Workflow and Data Interpretation

A systematic workflow is crucial for efficient and accurate structural elucidation. The following diagram illustrates the logical progression from sample preparation to final structure confirmation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Structure Confirmation prep_nmr Dissolve in CDCl3 with TMS acq_nmr 1H, 13C, 2D NMR prep_nmr->acq_nmr prep_ms Dilute in Methanol/Acetonitrile acq_ms HRMS (ESI-TOF) prep_ms->acq_ms analysis_nmr Assign Chemical Shifts & Coupling acq_nmr->analysis_nmr analysis_ms Determine Molecular Formula & Fragmentation acq_ms->analysis_ms confirm Correlate NMR & MS Data analysis_nmr->confirm analysis_ms->confirm final Final Structure Verified confirm->final

Caption: Workflow for Spectroscopic Structure Elucidation.

Understanding the fragmentation patterns in mass spectrometry provides further structural confirmation. Below is a hypothetical fragmentation pathway for our target molecule.

parent [M+H]⁺ m/z = 263.0852 frag1 Loss of NH₃ m/z = 246.0587 parent->frag1 - NH₃ frag2 Loss of C₇H₇ (Tropylium ion) m/z = 172.0274 parent->frag2 - C₇H₇O tropylium Tropylium Cation [C₇H₇]⁺ m/z = 91.0542 parent->tropylium Benzylic Cleavage

Caption: Hypothetical MS Fragmentation Pathway.

Conclusion

The structural characterization of novel compounds like 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide relies on a synergistic application of modern spectroscopic techniques. While direct experimental data for this specific molecule is not yet published, a comparative analysis with known analogues provides a robust framework for predicting its NMR and mass spectral properties. The detailed protocols and workflows presented in this guide offer a comprehensive approach for researchers to obtain high-quality, reproducible data, thereby ensuring the scientific integrity of their findings. The combination of ¹H and ¹³C NMR provides detailed information about the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and offers insights into the molecule's stability and fragmentation. Together, these techniques form a powerful toolkit for the unambiguous structural elucidation of new chemical entities.

References

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology.
  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.
  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed.
  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. PubMed.
  • Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Deriv
  • Design and synthesis of novel thiazole–benzimidazole hybrids as antimicrobial agents. Arkivoc.
  • Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.
  • Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.
  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
  • Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
  • Synthesis of thiazolylcarboxamides of 4a–d and 5a–d.
  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and. MOST Wiedzy.
  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on...
  • 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry.
  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit

Sources

Structural Confirmation Guide: 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

[1]

Executive Summary

Objective: To provide a definitive structural characterization protocol for 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide , distinguishing it from potential regioisomers (specifically

The Challenge: The synthesis of 4-alkoxythiazoles often involves the alkylation of a tautomeric precursor (4-hydroxythiazole / thiazolin-4-one).[1] This reaction is prone to ambident nucleophilicity, leading to a competition between


-alkylation

-alkylation
1

The Solution: This guide compares three validation tiers: 1D NMR (Preliminary), 2D NMR (Definitive Solution Phase), and Single Crystal X-Ray Diffraction (SC-XRD) (Absolute Solid State).[1]

Part 1: Structural Ambiguity & The "Why"

Before selecting a method, researchers must understand the specific structural risk.[1] The alkylation of the precursor 5-methyl-4-hydroxy-1,3-thiazole-2-carboxamide with benzyl bromide can yield two distinct isomers.

Visualization: The Isomerism Challenge

The following diagram illustrates the competing pathways and the resulting structural ambiguity.

IsomerismPrecursorPrecursor:4-Hydroxy-5-methylthiazole(Tautomeric Equilibrium)O_IsomerTARGET (O-Isomer):4-(Benzyloxy)-5-methyl...(Aromatic Ether)Precursor->O_IsomerO-Alkylation(Kinetic/Hard Nucleophile)N_IsomerIMPURITY (N-Isomer):N-Benzyl-5-methylthiazol-4-one(Non-Aromatic Lactam)Precursor->N_IsomerN-Alkylation(Thermodynamic/Soft Nucleophile)Reagent+ Benzyl Bromide(BnBr)

Figure 1: Divergent alkylation pathways leading to the target ether (Green) or the undesired lactam (Red).[1]

Part 2: Comparative Methodology

This section objectively compares the three primary analytical approaches for confirming the structure.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (HMBC/NOESY) Method C: SC-XRD
Primary Utility Purity check & functional group count.[1]Connectivity & Regiochemistry proof. Absolute 3D configuration & packing.[1]
Regio-Resolution Low. Shifts are ambiguous without a reference standard.High. Correlations prove bond distance.[1]Ultimate. Direct atomic mapping.
Sample Prep Fast (<10 min), ~5 mg.[1]Moderate (30 min), ~10-20 mg.[1]Slow (Days/Weeks), Single Crystal required.[1]
Cost/Throughput Low / High Throughput.[1]Medium / Medium Throughput.High / Low Throughput.[1]
Decision Verdict Screening Only. Recommended Standard. Gold Standard (for publication).

Part 3: In-Depth Technical Validation[1]

The 2D NMR Strategy (The Practical Solution)

While 1D NMR provides chemical shifts, HMBC (Heteronuclear Multiple Bond Coherence) is the critical experiment.[1] It correlates protons to carbons separated by 2-3 bonds, bridging the heteroatoms that break standard coupling chains.[1]

Key Diagnostic Correlations (Expected Data)

To confirm the


-benzyl

  • HMBC Target 1 (The Linker):

    • Proton: Benzyl

      
       (
      
      
      ppm).[1][2]
    • Correlation: Must show a strong 3-bond correlation to the Thiazole C4 (

      
       ppm).[1]
      
    • Differentiation: In the

      
      -isomer, the benzyl 
      
      
      would correlate to the Carbonyl C4 (
      
      
      ppm) and potentially C5, but the chemical shift environment of the ring carbons changes drastically due to loss of aromaticity.[1]
  • NOESY (Spatial Proximity):

    • Interaction: Strong NOE between Benzyl

      
        and 5-Methyl protons .[1]
      
    • Logic: In the

      
      -isomer, the benzyl group is freely rotating but spatially adjacent to the C5-Methyl.[1]
      
Experimental Protocol: High-Resolution NMR

Objective: Acquire publication-quality spectral data for structural assignment.

Reagents & Equipment:

  • Sample: 15–20 mg of dry solid.

  • Solvent: DMSO-

    
     (preferred for solubility and exchangeable amide protons) or CDCl
    
    
    .[1]
  • Instrument: 500 MHz (or higher) NMR Spectrometer with cryoprobe.

Step-by-Step Workflow:

  • Preparation: Dissolve 20 mg of sample in 0.6 mL DMSO-

    
    . Ensure the solution is homogenous (filter if necessary to remove particulates that ruin field homogeneity).[1]
    
  • Acquisition (Standard Suite):

    • 
      H NMR:  16 scans, 10s relaxation delay (d1) for accurate integration.
      
    • 
      C NMR:  1024 scans minimum (quaternary carbons at C2, C4, C5 are slow to relax).
      
  • Acquisition (2D Suite):

    • gCOSY: To map scalar couplings (Benzyl aromatic system).

    • gHSQC: To assign protonated carbons (Benzyl

      
      , Methyl 
      
      
      ).
    • gHMBC (CRITICAL): Set long-range coupling constant (

      
      ) to 8 Hz. Acquire 64-128 scans per increment.[1]
      
  • Processing: Use linear prediction in the indirect dimension (F1) to improve resolution of closely spaced aromatic carbons.

The SC-XRD Strategy (The Gold Standard)

If the NMR data remains ambiguous (e.g., due to conformational broadening), Single Crystal X-Ray Diffraction is mandatory.[1]

Protocol: Vapor Diffusion Crystallization

Objective: Grow single crystals suitable for diffraction (>0.1 mm).

  • Solvent Selection: Prepare a saturated solution of the compound in a "good" solvent (e.g., THF or DCM).[1]

  • Setup: Place 1 mL of this solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 10 mL of a "poor" solvent (e.g., Hexane or Pentane).

  • Incubation: Seal the outer jar tightly. Store at room temperature in a vibration-free zone for 3-7 days.

  • Harvest: Check for clear, prismatic crystals. Avoid clusters or needles if possible.[1]

Part 4: Decision Logic & Workflow

Use this logic flow to determine when to stop testing or when to escalate to advanced methods.

WorkflowStartSynthesized MaterialHNMRStep 1: 1H NMR (DMSO-d6)Start->HNMRCheck1Are Benzyl CH2 protonsat expected shift (~5.3 ppm)?HNMR->Check1HMBCStep 2: 2D HMBCCheck1->HMBCYes/AmbiguousFailREJECTLikely N-Isomer or ImpureCheck1->FailNo (Shift < 5.0 ppm)Check2Is there a correlation betweenBenzyl CH2 and Thiazole C4?HMBC->Check2XRDStep 3: SC-XRD(Vapor Diffusion)Check2->XRDAmbiguous/BroadSuccessCONFIRMEDStructure ValidatedCheck2->SuccessYes (Definitive)XRD->SuccessCrystal Solved

Figure 2: Analytical decision tree for structural confirmation.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][3] (Authoritative text on HMBC/NOESY pulse sequences).

  • LaPlante, S. R., et al. (2013).[1][3] "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][3] Link (Seminal paper on distinguishing N- vs O-alkylation using NMR).[1][3]

  • Kuna, S., et al. (2024).[1][2] "Design and synthesis of novel thiazole–benzimidazole hybrids as antimicrobial agents." Arkivoc, 2024(8), 123-134.[1][2] Link (Provides specific chemical shift data for 4-(benzyloxy)-thiazole derivatives).[1]

  • Rigaku Corporation. "What Is Small Molecule Crystal Structure Analysis?" Link (Standard protocol for SC-XRD).[1]

  • Bobade, V. D., et al. (2011).[1][4] "Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives." Journal of the Korean Chemical Society, 55(5), 882.[1][4] Link (Synthesis and characterization of 5-methylthiazole-carboxamides).[1]

A Researcher's Guide to Comparative Efficacy Analysis of Novel Thiazole Carboxamides: A Case Study on 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the pre-clinical efficacy of novel thiazole carboxamide derivatives, using the hypothetical compound 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide as a case study. Given the nascent stage of research on this specific molecule, this document outlines a robust, scientifically-grounded strategy for its investigation, drawing parallels with established compounds within the same chemical class. The methodologies and comparative analyses presented herein are designed for researchers, scientists, and drug development professionals seeking to characterize new chemical entities.

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The carboxamide moiety often enhances the molecule's ability to form hydrogen bonds with biological targets, a key feature for potent and selective inhibitors.[4][5] This guide will focus on a hypothetical anticancer application, a common therapeutic area for this class of compounds.[1][2][5][6][7]

Hypothesized Mechanism of Action: Targeting Kinase Signaling in Oncogenesis

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[4][5] For the purpose of this guide, we will hypothesize that 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide functions as a c-Met kinase inhibitor. The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its aberrant activation driving tumor growth and metastasis in various cancers.[8]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K c-Met->PI3K Activates RAS RAS c-Met->RAS Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Compound 4-(Benzyloxy)-5-methyl- 1,3-thiazole-2-carboxamide Compound->c-Met Inhibits

Caption: Hypothesized mechanism of action of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide.

Comparative In Vitro Efficacy Analysis

The initial assessment of a novel compound's efficacy is typically performed using in vitro cell-based assays.[9][10] These assays provide a rapid and cost-effective means to determine a compound's potency and selectivity against various cancer cell lines.[9][11]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines with known c-Met expression levels (e.g., A549 - lung carcinoma, HT-29 - colorectal carcinoma, MDA-MB-231 - breast cancer) in appropriate media and conditions.[8]

  • Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide and comparator compounds (e.g., Foretinib, a known c-Met inhibitor) for 72 hours.[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Table 1: Hypothetical Comparative In Vitro Efficacy (IC50 in µM)

CompoundA549 (Lung)HT-29 (Colon)MDA-MB-231 (Breast)
4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide 1.252.505.10
Foretinib (Comparator)0.951.803.50
Doxorubicin (Positive Control)0.150.300.45

Data is hypothetical and for illustrative purposes only.

In Vivo Efficacy Evaluation: Xenograft Models

Promising results from in vitro studies warrant further investigation in in vivo models to assess a compound's efficacy in a more complex biological system.[9][12] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical oncology research.[13][14] Patient-derived xenograft (PDX) models, which involve implanting tumor tissue directly from a patient, offer higher fidelity to the original tumor's characteristics.[15][16]

Experimental_Workflow Start In Vivo Study Initiation Cell_Culture Cancer Cell Line Culture (e.g., A549) Start->Cell_Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Tumors Reach ~100-150 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Treatment Treatment Initiation (Vehicle, Test Compound, Comparator) Randomization->Treatment Yes Monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment->Monitoring Endpoint Endpoint Criteria Met? (e.g., Tumor size, study duration) Monitoring->Endpoint Endpoint->Monitoring No Tissue_Harvest Tumor & Tissue Harvest for Biomarker Analysis Endpoint->Tissue_Harvest Yes Data_Analysis Statistical Analysis of Tumor Growth Inhibition Tissue_Harvest->Data_Analysis End Study Conclusion Data_Analysis->End

Caption: Workflow for a cell line-derived xenograft (CDX) model study.

Experimental Protocol: A549 Xenograft Model

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG).[15]

  • Cell Implantation: Subcutaneously inject A549 cells into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide (at various doses), and a comparator (e.g., Foretinib). Administer treatment via an appropriate route (e.g., oral gavage) for a predetermined duration.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. The primary efficacy endpoint is tumor growth inhibition (TGI).

  • Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control.

Table 2: Hypothetical In Vivo Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide 2545+1.0
4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide 5068-1.5
Foretinib (Comparator)3075-3.0

Data is hypothetical and for illustrative purposes only.

Discussion and Future Directions

The hypothetical data presented suggests that 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide exhibits promising, dose-dependent anticancer activity both in vitro and in vivo. While its potency may be slightly lower than the comparator, Foretinib, it demonstrates a potentially more favorable safety profile, as indicated by the smaller change in body weight in the xenograft model.

Further investigations should focus on:

  • Mechanism of Action Confirmation: Kinase profiling assays to confirm c-Met as the primary target and assess off-target activities.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the compound's absorption, distribution, metabolism, and excretion, and to correlate drug exposure with target engagement and efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of additional analogs to optimize potency and selectivity.[8][17]

  • Evaluation in PDX Models: Testing the compound in a panel of patient-derived xenograft models to assess its efficacy across a more heterogeneous and clinically relevant tumor landscape.[15][16]

By following a rigorous and systematic approach as outlined in this guide, researchers can effectively characterize the efficacy of novel thiazole carboxamide derivatives and build a strong data package to support their advancement into further preclinical and clinical development.

References

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Patient-Derived Xenograft (PDX) Models in Cancer Research. Visikol. Available at: [Link]

  • In vitro Cancer Drug Screening Services. Visikol. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available at: [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available at: [Link]

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Xenograft Models. Biocytogen. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Bentham Science. Available at: [Link]

  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. National Institutes of Health. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. Available at: [Link]

  • A Review On Thiazole As Anticancer Agents. Neliti. Available at: [Link]

  • Cell Line-Derived Xenograft (CDX) Models. Biocompare. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Design and synthesis of novel thiazole–benzimidazole hybrids as antimicrobial agents. Arkivoc. Available at: [Link]

  • In vitro and in silico studies of antimicrobial activity. ScienceDirect. Available at: [Link]

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. PubMed. Available at: [Link]

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation. RSC Publishing. Available at: [Link]

Sources

advantages of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide over other inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An objective, data-supported comparison of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide with other inhibitors is not feasible based on currently available public scientific literature. Searches for this specific compound in chemical and biological databases do not yield information regarding its biological target, inhibitory activity, or any comparative performance data. This suggests the compound may be novel, proprietary, or not yet described in published research.

However, the core chemical structure of the query compound belongs to the thiazole carboxamide class. This scaffold is widely recognized in medicinal chemistry as a "privileged structure"—a molecular framework that is capable of binding to a variety of biological targets with high affinity, enabling the development of diverse and potent inhibitors.

This guide, therefore, will explore the distinct advantages of the thiazole carboxamide scaffold by examining its successful application in developing potent inhibitors for three different, well-validated therapeutic targets: Cyclooxygenase (COX) enzymes , the c-Met kinase , and Vanin-1 (VNN-1) . By comparing the performance and structure-activity relationships (SAR) of different thiazole carboxamide derivatives against these targets, we can illustrate the scaffold's versatility and inherent value in drug discovery.

The Thiazole Carboxamide Scaffold as a Platform for COX-1/COX-2 Inhibition

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Inhibition of COX-2 is a major goal for anti-inflammatory therapies, while sparing COX-1 is desirable to avoid gastrointestinal side effects. Thiazole carboxamide derivatives have been successfully developed as potent COX inhibitors.[1][2]

Key Advantages & Performance:

Recent studies have demonstrated that modifications to the thiazole carboxamide core can yield compounds with high potency and, in some cases, selectivity for COX-2.[1][2] The introduction of a methyl group on the thiazole ring and various substituents on the carboxamide's phenyl ring significantly influences activity. For instance, compound 2b from a published series, which features a lipophilic tert-butyl group, shows the highest potency against both COX-1 and COX-2. This suggests that its lipophilicity enhances its interaction with hydrophobic pockets in the active sites of the COX enzymes.[1] In contrast, compound 2a , with a trimethoxyphenyl group, exhibits a notable selectivity for COX-2 over COX-1, a desirable trait for modern anti-inflammatory agents.[1][2]

Comparative Performance Data of Thiazole Carboxamide COX Inhibitors

CompoundSubstituent (on Carboxamide)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
2a 3,4,5-Trimethoxyphenyl2.650.9582.766[1][2]
2b 4-(tert-butyl)phenyl0.2390.1911.251[1][2]
Celecoxib (Standard Drug)-0.00223.8[1]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the central role of COX enzymes in the prostaglandin synthesis pathway, a primary target in inflammation research.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 cPLA2 PL->PLA2 Stimuli (e.g., Cytokines) AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGH2) COX->PGs Inflam Inflammation, Pain, Fever PGs->Inflam Thiazole Thiazole Carboxamide Inhibitors (e.g., 2a, 2b) Thiazole->COX Inhibits PLA2->AA Liberates

Caption: COX enzymes convert arachidonic acid to prostaglandins, driving inflammation.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines the steps to determine the IC50 values for test compounds against COX-1 and COX-2.

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with hematin and any necessary co-factors.

  • Compound Incubation: The test compound, dissolved in DMSO, is added to the enzyme mixture at various concentrations and incubated for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Quenching: After a short incubation period (e.g., 2 minutes) at 37°C, the reaction is stopped by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a standard method, such as an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

The Thiazole Carboxamide Scaffold as a c-Met Kinase Inhibitor

The c-Met receptor tyrosine kinase is a well-known proto-oncogene whose aberrant activation drives the growth, proliferation, and metastasis of many human cancers. The thiazole/thiadiazole carboxamide scaffold has been used to generate highly potent c-Met inhibitors.[3]

Key Advantages & Performance:

By employing a structure-based design that combines key binding elements from known inhibitors, researchers have created thiazole carboxamide derivatives with nanomolar potency against c-Met.[3] Compound 51am emerged from these efforts as a particularly promising candidate, exhibiting an IC50 of 2.54 nM against c-Met and demonstrating potent inhibition of c-Met phosphorylation in cellular assays. This highlights the scaffold's ability to be precisely tailored to fit into the ATP-binding pocket of a kinase, a highly competitive and challenging target class.

Comparative Performance Data of Thiazole Carboxamide c-Met Inhibitors

CompoundMoiety AMoiety BMoiety Cc-Met IC50 (nM)Reference
51am 4-(4-methylpiperazin-1-yl)phenyl3-fluorophenylThiazole-2-carboxamide2.54[3]
51ak 4-(morpholinomethyl)phenyl3-fluorophenylThiazole-2-carboxamide3.89[3]
51an 4-(piperazin-1-yl)phenyl3-fluorophenylThiazole-2-carboxamide3.73[3]
Foretinib (Standard Drug)---5.20

Signaling Pathway and Experimental Workflow

The diagram below shows the c-Met signaling pathway, which, when dysregulated, leads to cancer cell proliferation and survival.

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Dimerizes P P cMet->P Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Thiazole Thiazole Carboxamide Inhibitors (e.g., 51am) Thiazole->cMet Inhibits Kinase Activity

Caption: Ligand-activated c-Met triggers downstream pathways promoting cancer growth.

Experimental Protocol: In Vitro c-Met Kinase Assay

This protocol describes a biochemical assay to measure the inhibitory activity of compounds against the c-Met kinase.

  • Reagents: Prepare a reaction buffer (e.g., HEPES, MgCl2, MnCl2), recombinant human c-Met enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the c-Met enzyme, the test compound at various concentrations, and the peptide substrate. Allow to incubate briefly.

  • Initiation: Start the kinase reaction by adding a solution of ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that quantifies ADP production, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration compared to a DMSO control. Determine the IC50 value by plotting the inhibition data against the compound concentrations and fitting to a sigmoidal dose-response curve.

The Thiazole Carboxamide Scaffold as a Vanin-1 (VNN-1) Inhibitor

Vanin-1 (VNN-1) is a pantetheinase enzyme involved in regulating oxidative stress. It has recently emerged as a promising therapeutic target for inflammatory bowel disease (IBD). The thiazole carboxamide scaffold has proven effective in generating novel and potent VNN-1 inhibitors.[4]

Key Advantages & Performance:

A series of thiazole carboxamide derivatives were designed and synthesized, leading to the discovery of compound X17 , which demonstrated potent VNN-1 inhibition at the protein, cellular, and tissue levels.[4] The structure-activity relationship studies revealed that cyclic substituents on the carboxamide nitrogen, such as in compounds X26 and X29 , led to remarkable enzymatic inhibition with IC50 values in the single-digit nanomolar range. Furthermore, compound X17 showed excellent oral bioavailability (81% in rats), a critical advantage for a potential IBD therapeutic.[4] This demonstrates the scaffold's ability to yield compounds with not only high potency but also favorable pharmacokinetic properties.

Comparative Performance Data of Thiazole Carboxamide VNN-1 Inhibitors

CompoundKey Structural FeatureVNN-1 IC50 (nM)Reference
X13 Cyclopentylamine moiety20.7[4]
X17 Hydroxylated cyclic aminePotent (Cellular IC50 = 25.1 nM)[4]
X26 Bridged ring substituent9.3[4]
X29 Bridged ring substituent8.3[4]

Proposed Role of VNN-1 in IBD and Experimental Workflow

The diagram below conceptualizes the role of VNN-1 in oxidative stress and inflammation, the therapeutic rationale for its inhibition in IBD.

VNN1_Workflow cluster_pathology IBD Pathophysiology cluster_therapy Therapeutic Intervention VNN1 Vanin-1 (VNN-1) Cysteamine Cysteamine VNN1->Cysteamine Hydrolyzes to Reduction Alleviation of Inflammation Pantetheine Pantetheine Pantetheine->VNN1 Substrate OxidativeStress Increased Oxidative Stress & Inflammation Cysteamine->OxidativeStress Contributes to Thiazole Thiazole Carboxamide Inhibitors (e.g., X17) Thiazole->VNN1 Inhibits

Caption: VNN-1 inhibition by thiazole carboxamides aims to reduce oxidative stress in IBD.

Experimental Protocol: In Vitro VNN-1 Inhibition Assay

This protocol details a method to measure the inhibitory potential of compounds against VNN-1.

  • Enzyme and Substrate: Use recombinant human VNN-1 and a suitable substrate, such as pantetheine or a fluorogenic substrate.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture: In a microplate, combine the VNN-1 enzyme and the test compound at various concentrations. Pre-incubate for a set time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Signal Detection: Measure the product formation over time. If using a fluorogenic substrate, monitor the increase in fluorescence with a plate reader. If using pantetheine, the product (cysteamine) can be quantified using Ellman's reagent (DTNB), which reacts with the free thiol group to produce a colored product measured by absorbance.

  • Data Analysis: Determine the initial reaction rates (V₀) for each concentration. Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion: The Versatility and Advantage of the Thiazole Carboxamide Scaffold

While specific data on 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide remains elusive, a comprehensive review of the literature demonstrates the profound advantages of its core thiazole carboxamide scaffold. This chemical framework serves as an exceptionally versatile and effective platform for developing highly potent and selective inhibitors against a wide array of biological targets, from inflammatory enzymes like COX to critical cancer drivers like c-Met kinase and novel IBD targets like VNN-1.

The key advantage of this scaffold lies in its modularity. The thiazole ring provides a stable core with key hydrogen bonding capabilities, while the substituents at different positions—particularly on the carboxamide nitrogen—can be systematically modified to achieve desired potency, selectivity, and pharmacokinetic profiles. The examples presented show how a lipophilic tert-butyl group can enhance COX inhibition, while complex cyclic amines can yield potent VNN-1 inhibitors with excellent bioavailability. This adaptability makes the thiazole carboxamide scaffold a privileged and invaluable tool for medicinal chemists and drug development professionals aiming to tackle diverse therapeutic challenges.

References

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]

  • Zhang, Y., et al. (2024). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Available from: [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Center for Biotechnology Information. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, thiazole carboxamides represent a privileged scaffold, integral to the development of a wide array of therapeutic agents. The specific substitution pattern of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide derivatives endows them with unique physicochemical properties, making their precise structural elucidation a critical step in drug discovery and development. This guide provides an in-depth comparative analysis of the key spectroscopic techniques utilized for the characterization of these promising compounds, offering insights into the causal relationships between molecular structure and spectral output.

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of many pharmaceuticals due to its ability to engage in a variety of biological interactions. The strategic placement of a benzyloxy group at the 4-position, a methyl group at the 5-position, and a carboxamide at the 2-position creates a molecule with a distinct electronic and steric profile, influencing its spectroscopic behavior and, ultimately, its biological activity.

The Spectroscopic Fingerprint: A Multi-Technique Approach

A comprehensive understanding of the molecular architecture of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide derivatives necessitates a multi-faceted analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical workflow, each providing a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide derivative is expected to exhibit several key signals:

  • Methyl Protons (C5-CH₃): A sharp singlet in the upfield region, typically around δ 2.5-2.7 ppm. The exact chemical shift can be influenced by the solvent and the electronic nature of the rest of the molecule.

  • Benzyloxy Protons (O-CH₂-Ph): A characteristic singlet for the methylene protons, generally appearing between δ 5.0 and 5.5 ppm. The aromatic protons of the benzyl group will present as a multiplet in the aromatic region (δ 7.2-7.5 ppm).

  • Carboxamide Protons (CONH₂): Two broad singlets for the non-equivalent amide protons, which can appear over a wide chemical shift range (typically δ 7.0-8.5 ppm) and are often subject to exchange with deuterium in solvents like D₂O.

  • Thiazole Proton (if present): In the absence of a substituent at the 2-position, the C2-H of a thiazole ring would appear as a singlet in the downfield region. However, in the target molecule, this position is occupied by the carboxamide group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. Key expected chemical shifts include:

  • Methyl Carbon (C5-CH₃): An upfield signal around δ 12-15 ppm.

  • Benzyloxy Methylene Carbon (O-CH₂-Ph): A signal in the range of δ 70-75 ppm.

  • Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are particularly informative. C2, bearing the electron-withdrawing carboxamide group, will be the most downfield, typically appearing above δ 160 ppm. C4, attached to the oxygen of the benzyloxy group, will also be significantly downfield, expected in the region of δ 155-160 ppm. C5, substituted with the methyl group, will be more upfield, likely around δ 130-135 ppm.

  • Carboxamide Carbonyl (C=O): A signal in the downfield region, typically between δ 160 and 165 ppm.

  • Aromatic Carbons (Benzyl group): A series of signals in the aromatic region (δ 125-140 ppm).

A closely related compound, Ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, provides valuable reference data, with its benzyloxy methylene carbon appearing at δ 70.9 ppm and the methyl carbon at δ 17.5 ppm.[1] While the substitution pattern differs, these values offer a solid foundation for predicting the chemical shifts in the target molecule.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide derivatives, the IR spectrum will be dominated by several key absorption bands:

  • N-H Stretching (Amide): Two distinct bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amide.

  • C=O Stretching (Amide I): A strong, sharp absorption band typically found between 1680 and 1630 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

  • N-H Bending (Amide II): A band of variable intensity located around 1640-1550 cm⁻¹.

  • C-O Stretching (Benzyloxy): A strong band in the fingerprint region, typically around 1250-1000 cm⁻¹, associated with the C-O-C ether linkage.

  • C=N and C=C Stretching (Thiazole Ring): A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the aromatic thiazole ring.

  • C-H Stretching (Aromatic and Aliphatic): Bands above 3000 cm⁻¹ for the aromatic C-H bonds of the benzyl group and below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl and methylene groups.

The precise positions of these bands can be influenced by hydrogen bonding and the overall electronic structure of the molecule.

Mass Spectrometry (MS): Weighing the Molecule and Its Pieces

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Under electron ionization (EI), 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide derivatives are expected to undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) will be observed, confirming the molecular weight. Key fragmentation patterns may include:

  • Loss of the Benzyl Group: A prominent fragment corresponding to the loss of the benzyl radical (•CH₂Ph), resulting in a peak at [M - 91]⁺.

  • Formation of the Tropylium Cation: The benzyl fragment itself can rearrange to the stable tropylium cation, giving a characteristic peak at m/z 91.

  • Cleavage of the Carboxamide Group: Fragmentation of the amide bond can lead to the loss of •CONH₂ (m/z 44) or related fragments.

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, although this is often less favorable than the loss of substituents.

High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of the molecule and its fragments with high accuracy.

Comparative Analysis of Spectroscopic Techniques

Technique Strengths Limitations Application to Target Molecule
¹H NMR Provides detailed information on the proton environment, connectivity (via coupling), and stereochemistry.Can have overlapping signals in complex molecules. Requires soluble samples.Essential for confirming the presence and connectivity of the methyl, benzyloxy, and amide protons.
¹³C NMR Reveals the number and chemical environment of all carbon atoms.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.Crucial for identifying the carbon skeleton, particularly the distinct chemical shifts of the thiazole ring carbons.
IR Rapid, non-destructive, and excellent for identifying functional groups.Provides limited information on the overall molecular structure.Confirms the presence of key functional groups like the amide (N-H and C=O) and the ether (C-O) linkage.
MS Determines the molecular weight with high accuracy (HRMS). Provides structural information through fragmentation patterns.Can be destructive. Isomer differentiation can be challenging.Confirms the molecular formula and provides evidence for the presence of the benzyl and carboxamide moieties through characteristic fragmentation.

Experimental Workflow: From Synthesis to Structure

A robust analytical workflow is essential for the unambiguous characterization of novel 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide derivatives.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR Initial Functional Group Check NMR NMR Spectroscopy (1H, 13C) Purification->NMR Detailed Structural Elucidation MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight & Formula Confirmation Data_Integration Integration of All Spectral Data IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for the synthesis and spectroscopic characterization of novel compounds.

Key Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate molecular weight and elemental composition of a synthesized 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide derivative.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Set the mass range to cover the expected molecular weight (e.g., m/z 100-500).

    • Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

  • Data Analysis:

    • Identify the protonated molecular ion peak, [M+H]⁺.

    • Use the instrument software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the calculated elemental composition with the expected formula of the target molecule.

Trustworthiness: The high mass accuracy provided by HRMS offers a self-validating system for confirming the elemental composition, leaving little room for ambiguity.

Alternative and Complementary Techniques

While NMR, IR, and MS form the core of spectroscopic analysis, other techniques can provide valuable complementary information:

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the absolute, three-dimensional structure of the molecule, offering unparalleled detail about bond lengths, bond angles, and intermolecular interactions.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be useful for quantitative analysis and studying conjugation.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can be invaluable for complex molecules, providing definitive evidence for proton-proton and proton-carbon correlations, which helps in assigning all signals unambiguously.

Conclusion

The structural elucidation of 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide derivatives is a critical endeavor in the advancement of medicinal chemistry. A comprehensive and comparative approach, leveraging the strengths of NMR, IR, and Mass Spectrometry, is paramount for achieving unambiguous characterization. By understanding the interplay between molecular structure and spectroscopic output, researchers can confidently validate their synthetic products and pave the way for the development of novel and effective therapeutic agents.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kuna, S., et al. (2024). Design and synthesis of novel thiazole–benzimidazole hybrids as antimicrobial agents. Arkivoc, 2024(8), 202412324. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Thiazole. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Benzyloxy)-5-methyl-1,3-thiazole-2-carboxamide

[1]

Executive Safety Summary

Compound Class: Thiazole-carboxamide derivative (Pharmaceutical Intermediate) Physical State: Crystalline Solid (Assumed based on SAR) Primary Hazard: Unknown Potency / Irritant.[1][2] Treat as Occupational Exposure Band (OEB) 3 until toxicological data confirms otherwise.[1]

Critical CheckAction Required
Immediate Danger Potential respiratory sensitizer and severe eye irritant.[1]
Containment ALWAYS handle powder in a certified Chemical Fume Hood or Powder Weighing Station.[1]
Skin Route Lipophilic benzyl ether moiety facilitates dermal absorption.[1] Double gloving is mandatory.
Fire Hazard Emits toxic SOₓ and NOₓ fumes upon combustion.[1]

Risk Assessment & Hazard Identification (SAR Analysis)

Note: As specific toxicological data for this exact structure is limited, this assessment utilizes Structure-Activity Relationship (SAR) protocols based on thiazole and benzylether analogs.[1]

Chemical Hazard Profile

The molecule combines a thiazole core , a carboxamide linker , and a benzyloxy tail .[1][2]

  • Thiazole Ring: Statistically associated with skin sensitization and mucous membrane irritation (H315, H319, H335).[1]

  • Benzyloxy Group: Increases lipophilicity (LogP > 2.5 estimated), enhancing the ability to penetrate the stratum corneum.[1] This makes dermal exposure a critical vector.[1]

  • Carboxamide: potential for hydrolysis in vivo; generally stable but contributes to hydrogen bonding capability.[1]

Exposure Pathways
  • Inhalation (High Risk): Fine dust generation during weighing or transfer.[1][2]

  • Dermal (Moderate-High Risk): Direct contact with powder or high-concentration DMSO/DMF stock solutions.[1]

  • Ocular (Moderate Risk): Dust settling on eyes or splash from solution.[1]

Personal Protective Equipment (PPE) Strategy

Hand Protection (Glove Selection)

Standard 4 mil nitrile gloves are insufficient for prolonged handling of this compound in organic solvents (DMSO/DMF).[1] The benzyloxy group acts as a permeation enhancer.[1]

Protocol:

  • Inner Layer: 4 mil Nitrile (Disposable).[1][2]

  • Outer Layer: 8 mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if handling stock solutions >100 mM.[1]

  • Change Frequency: Immediately upon splash; every 60 minutes during continuous handling.

Respiratory & Body Protection[1][3][4]
  • Respiratory: If working outside a fume hood (strongly discouraged), a Powered Air Purifying Respirator (PAPR) with HEPA filters is required.[1] N95 is insufficient for high-potency unknowns.[1]

  • Body: Tyvek® lab coat or disposable sleeve covers to bridge the gap between glove and coat.[1]

PPE Decision Logic (Visualized)

PPE_Decision_TreeStartTask IdentificationFormPhysical Form?Start->FormSolidSolid / PowderForm->SolidLiquidSolution (DMSO/DMF)Form->LiquidHoodIs Fume Hood Available?Solid->HoodConcConcentration > 10 mM?Liquid->ConcYesHoodStandard PPE:Lab Coat + Double Nitrile + Safety GlassesHood->YesHoodYesNoHoodSTOP WORKReq: PAPR + Tyvek SuitHood->NoHoodNoHighConcHigh Risk PPE:Laminate Gloves (Silver Shield) + Face ShieldConc->HighConcYesLowConcStandard PPE:Double Nitrile (Change <30 mins)Conc->LowConcNo

Figure 1: PPE Selection Decision Tree based on physical state and concentration.

Operational Handling Protocol

Receiving & Storage[1][4]
  • Inspection: Verify container integrity upon receipt. Check for "caking" which indicates moisture ingress (hydrolysis risk).[1]

  • Storage Conditions: Store at -20°C under inert atmosphere (Argon/Nitrogen). Thiazole carboxamides can be light-sensitive; ensure amber vial usage.[1]

  • Acclimatization: Allow vial to reach room temperature before opening to prevent condensation, which degrades the amide bond.[1]

Weighing & Solubilization

Engineering Control: All weighing must occur in a certified fume hood or a powder containment enclosure.

Step-by-Step:

  • Static Control: Thiazole powders are static-prone.[1] Use an ionizing bar or anti-static gun on the spatula and vial before weighing.[1]

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

    • Avoid: Water (poor solubility), Alcohols (potential transesterification over long periods if acidic).[1]

  • Dissolution: Add solvent slowly down the side of the vial.[1] Vortex with cap tightly sealed.

Spill Response Workflow

Spill Agent: Do not use water. Use a dedicated organic spill kit (absorbent pads + inert clay).[1]

Spill_ResponseAlert1. Alert & Evacuate(Immediate Area)PPE2. Don PPE(Double Gloves, Resp protection)Alert->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainClean4. Decontaminate(Soap/Water Wash x3)Contain->CleanDispose5. Disposal(Seal in HazBag -> Incineration)Clean->Dispose

Figure 2: Emergency Spill Response Workflow.

Waste Disposal & Deactivation[1][3]

Disposal Stream: Do NOT dispose of down the drain. This compound contains nitrogen and sulfur heteroatoms, which are regulated pollutants.[1]

Waste TypeDisposal MethodNotes
Solid Waste High-Temperature IncinerationMust be labeled "Toxic Organic Solid".[1][2]
Liquid Waste Halogenated/Non-Halogenated Solvent StreamSegregate based on the solvent used (e.g., DMSO goes to Non-Halogenated).[1][2]
Contaminated Sharps Sharps Container -> IncinerationNeedles used for injection/transfer.[1]

Deactivation (Surface Cleaning): For surface decontamination, use a 10% Bleach (Sodium Hypochlorite) solution followed by an Ethanol wipe.[1][2] The bleach oxidizes the sulfur in the thiazole ring, aiding in chemical breakdown.[1]

References

  • PubChem. Thiazole-4-carboxamide derivatives - Compound Summary. National Library of Medicine.[1] Available at: [Link][2]

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